ABBV-712
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H28N4O5 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]-2-pyridinyl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide |
InChI |
InChI=1S/C24H28N4O5/c1-15(29)26-23-8-18-19(10-28(17-12-33-13-17)21(18)9-25-23)20-6-16(11-30-2)7-22(27-20)24(31-3)4-5-32-14-24/h6-10,17H,4-5,11-14H2,1-3H3,(H,25,26,29)/t24-/m0/s1 |
Clé InChI |
GTXKSTKFOCDTPI-DEOSSOPVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
ABBV-712: A Deep Dive into Selective TYK2 Pseudokinase Domain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ABBV-712, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, this compound targets the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2] This document details the mechanism of action, binding characteristics, pharmacokinetic profile, and in vivo efficacy of this compound, supported by experimental protocols and data visualizations.
Introduction: The Rationale for Targeting the TYK2 Pseudokinase Domain
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[3] These pathways are integral to immune responses and inflammation.[3] Specifically, TYK2 is a key mediator for signaling downstream of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and type I interferons.[4][5] These cytokines are implicated in the pathogenesis of numerous autoimmune disorders, making TYK2 an attractive therapeutic target.[4][5]
A significant challenge in developing JAK inhibitors has been achieving selectivity, as the ATP-binding site of the kinase domain (JH1) is highly conserved across the JAK family.[3][6] Non-selective JAK inhibition can lead to a broader range of side effects.[7] A novel approach to achieve selectivity is to target the less conserved pseudokinase (JH2) domain, which acts as a regulatory domain.[3][7] By binding to the JH2 domain, allosteric inhibitors can lock the kinase in an inactive conformation, providing a more targeted therapeutic effect.[7] this compound was developed using this strategy to selectively inhibit TYK2.[3][5]
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor by binding to and stabilizing the pseudokinase (JH2) domain of TYK2.[8] This binding event prevents the conformational changes necessary for the activation of the catalytic kinase (JH1) domain. Consequently, the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is inhibited, blocking the signaling cascades of pro-inflammatory cytokines like IL-12 and IL-23.[3] This targeted approach allows for the modulation of pathogenic immune responses while potentially sparing other JAK-mediated pathways.[9]
References
- 1. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. saspinjara.com [saspinjara.com]
- 4. 8s9a - Crystal structure of the TYK2 pseudokinase domain in complex with TAK-279 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 8. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Lynk Pharmaceuticals Announces FDA IND Approval of Its Allosteric TYK2 Inhibitor LNK01006 - BioSpace [biospace.com]
The Discovery and Development of ABBV-712: A Selective TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ABBV-712, a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain of TYK2, this compound represents a promising therapeutic agent for a range of autoimmune and inflammatory disorders. This document details the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction to TYK2 and its Role in Autoimmunity
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These kinases are crucial mediators of cytokine signaling, playing a pivotal role in the immune system. TYK2 is specifically associated with the signal transduction of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons.[1][3][4] The signaling of these cytokines through the TYK2 pathway is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][4]
Selective inhibition of TYK2 offers a potential therapeutic advantage over broader JAK inhibitors by minimizing off-target effects associated with the inhibition of other JAK family members.[1][2] this compound was developed by AbbVie as a selective TYK2 inhibitor that allosterically targets the pseudokinase (JH2) domain, a strategy that enhances its selectivity.[1]
Preclinical Profile of this compound
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, pharmacokinetics, and efficacy.
In Vitro Activity and Selectivity
This compound demonstrated potent and selective inhibition of TYK2 in a variety of in vitro assays. The following table summarizes the key quantitative data on its activity and selectivity.
| Assay Type | Target | Metric | Value | Reference |
| Biochemical Assay | TYK2 JH2 Domain | EC50 | 0.01 µM | [5] |
| Cellular Assay | TYK2 | EC50 | 0.19 µM | [5] |
| Human Whole Blood Assay | TYK2 | EC50 | 0.17 µM | [5] |
| Cellular Assay | JAK1 | EC50 | > 25 µM | [4] |
| Cellular Assay | JAK2 | EC50 | > 25 µM | [4] |
| Cellular Assay | JAK3 | EC50 | > 25 µM | [4] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was evaluated in several preclinical species to assess its potential for oral administration and to predict its human pharmacokinetics.
| Species | Dosing Route | Unbound Clearance (L/h/kg) | Oral Bioavailability (%) | Half-life (t½) (h) | Volume of Distribution (Vss) (L/kg) | Reference |
| Rat | IV & PO | 4.1 | 19 | 0.6 | 1.9 | [4] |
| Dog | - | 0.46 | 88 | 4.5 | - | [4] |
| Monkey | - | 2.3 | 17 | 1.2 | - | [4] |
| Human (Predicted) | - | - | 59 | 2.9 | - | [4] |
Note: Predicted human pharmacokinetic parameters were based on preclinical data and led to a projected initial human dose of 350 mg.[4]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in mouse models of inflammation and dermatitis, demonstrating its potential to modulate immune responses in a disease-relevant setting.
| Animal Model | Dosing | Outcome Measure | Result | Reference |
| IL-12/IL-18 Induced IFN-γ Mouse Model | 30, 100, 300, 600 mg/kg | Reduction in serum IFN-γ levels | 77%, 84%, 95%, and 99% reduction, respectively | [4] |
| Mouse Ear Dermatitis Model | 100 mg/kg | Reduction in ear thickness | 61% reduction at day 11 | [4] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering organization, this section outlines the general methodologies employed in the key preclinical experiments for this compound based on available information.
In Vitro Potency and Selectivity Assays
-
Objective: To determine the potency of this compound against TYK2 and its selectivity against other JAK family kinases.
-
General Methodology:
-
Biochemical Assays: Purified TYK2 JH2 domain protein would be used in a biochemical assay format (e.g., TR-FRET or AlphaLISA) to measure the direct binding or inhibition by this compound.
-
Cellular Assays:
-
TYK2 Activity: A human cell line expressing TYK2 (e.g., a T-cell line) would be stimulated with a relevant cytokine (e.g., IL-12) in the presence of varying concentrations of this compound. The phosphorylation of downstream signaling molecules, such as STAT4, would be measured by techniques like flow cytometry or Western blotting to determine the EC50.
-
JAK1/2/3 Selectivity: Similar cellular assays would be conducted using cell lines and cytokine stimuli specific for other JAK kinases (e.g., IL-6 for JAK1, EPO for JAK2, IL-2 for JAK3) to assess the off-target inhibitory activity of this compound.
-
-
Human Whole Blood Assay: To assess the potency in a more physiologically relevant matrix, human whole blood would be stimulated with a TYK2-dependent cytokine in the presence of this compound, and the downstream signaling would be measured.
-
Pharmacokinetic Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
General Methodology:
-
Animal Dosing: this compound would be administered to animals (rats, dogs, monkeys) via both intravenous (IV) and oral (PO) routes at a defined dose.
-
Sample Collection: Blood samples would be collected at multiple time points post-dosing.
-
Bioanalysis: The concentration of this compound in plasma or serum would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, would be calculated using standard pharmacokinetic modeling software.
-
In Vivo Efficacy Models
-
Objective: To evaluate the therapeutic potential of this compound in animal models of human inflammatory diseases.
-
General Methodology:
-
IL-12/IL-18 Induced IFN-γ Model:
-
Mice would be administered single oral doses of this compound or vehicle.
-
After a specified time, the inflammatory response would be induced by injecting IL-12 and IL-18.
-
Blood would be collected, and serum levels of IFN-γ would be measured by ELISA to assess the inhibitory effect of this compound.
-
-
Mouse Ear Dermatitis Model:
-
A dermatitis-like phenotype would be induced in the ears of mice, for example, by topical application of an irritant or through an IL-23-mediated mechanism.
-
Mice would be treated orally with this compound or vehicle over a specified period.
-
Ear thickness would be measured regularly as a primary endpoint to assess the anti-inflammatory effect of the compound.
-
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the development of this compound.
TYK2 Signaling Pathway and Inhibition by this compound
References
- 1. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 4. saspinjara.com [saspinjara.com]
- 5. Study Details Page [abbvieclinicaltrials.com]
ABBV-712: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-712 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By targeting the pseudokinase (JH2) domain of TYK2, this compound offers a differentiated therapeutic approach with the potential for improved selectivity and safety compared to pan-JAK inhibitors. This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C24H28N4O5. Its structure is characterized by a central pyrrolo[2,3-c]pyridine core substituted with an acetamide (B32628) group, an oxetane (B1205548) ring, and a substituted pyridine (B92270) moiety.
| Identifier | Value |
| IUPAC Name | (R)-N-(3-(4-(Methoxymethyl)-6-(3-methoxytetrahydrofuran-3-yl)pyridin-2-yl)-1-(oxetan-3-yl)-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide[1] |
| CAS Number | 2368945-27-9[2][3] |
| Molecular Formula | C24H28N4O5[2][3] |
| Molecular Weight | 452.51 g/mol [2] |
| SMILES | CC(NC1=CC2=C(C=N1)N(C=C2C3=NC([C@]4(COCC4)OC)=CC(COC)=C3)C5COC5)=O[3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key heterocyclic core and subsequent functionalization. The detailed synthetic route is described in the supporting information of the Journal of Medicinal Chemistry article by Breinlinger et al. (2023). While the full, step-by-step protocol from the supplementary materials is not publicly available through general web searches, the key intermediates and general synthetic strategy can be inferred from the publication. The synthesis likely involves the coupling of a substituted 6-azaindole (B1212597) intermediate with a functionalized pyridine component. The final steps would involve the introduction of the acetamide and oxetane moieties.
Biological Activity and Quantitative Data
This compound is a highly potent and selective inhibitor of TYK2, demonstrating significant activity in various in vitro and in vivo models.
In Vitro Activity
| Assay | EC50 / IC50 (µM) |
| TYK2 JH2 Domain Binding | 0.01[2][4][5] |
| TYK2 Cellular Assay | 0.19[4][5] |
| Human Whole Blood Assay | 0.17[4][5] |
| JAK1 Cellular Assay | > 25 |
| JAK2 Cellular Assay | > 25 |
| JAK3 Cellular Assay | > 25 |
In Vivo Pharmacokinetics
| Species | Route | Dose (mg/kg) | T1/2 (h) | Vss (L/kg) | F (%) | CLb,u (L/h/kg) |
| Rat | p.o. and i.v. | 1 | 0.6 | 1.9 | 19 | 4.1[3][5] |
In Vivo Efficacy
| Model | Species | Dose (mg/kg) | Effect |
| IL-12/IL-18 Induced IFN-γ Production | Mouse | 100, 300, 600 | Dose-dependent inhibition of IFN-γ production[1] |
| IL-23 Minicircle-Induced Ear Dermatitis | Mouse | 100, 300, 600 | Dose-dependent decrease in ear thickness[1] |
Experimental Protocols
Detailed experimental protocols for the biological assays are crucial for the replication and validation of the reported data. The following outlines the general methodologies that would be employed in the characterization of this compound.
TYK2 JH2 Domain Binding Assay
This assay is designed to measure the direct binding affinity of this compound to the isolated pseudokinase (JH2) domain of TYK2. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow:
Cellular Phospho-STAT Assay
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in a cellular context.
Workflow:
References
- 1. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saspinjara.com [saspinjara.com]
- 5. Author Guidelines [researcher-resources.acs.org]
The Role of ABBV-712 in IL-12/IL-23 Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2), and its role in the modulation of IL-12 and IL-23 signaling pathways. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to TYK2 and the IL-12/IL-23 Axis
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial for signal transduction downstream of various cytokine receptors, playing a pivotal role in immune and inflammatory responses.[2] Specifically, TYK2 is essential for the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3]
The IL-12 and IL-23 pathways are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2] IL-12 promotes the differentiation of T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ), while IL-23 is critical for the expansion and maintenance of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines like IL-17.[3][4] Given their central role in inflammation, the IL-12/IL-23 axis has become a key target for therapeutic intervention.[2]
This compound: A Selective TYK2 Inhibitor
This compound is an orally active, selective inhibitor of TYK2.[5] Unlike many other JAK inhibitors that target the catalytically active kinase domain (JH1), this compound targets the pseudokinase domain (JH2) of TYK2.[1] This allosteric inhibition strategy allows for greater selectivity for TYK2 over other highly homologous JAK family members, potentially leading to a more favorable safety profile.[1][2] By selectively inhibiting TYK2, this compound effectively blocks the downstream signaling cascades initiated by IL-12 and IL-23.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Species | EC50 (µM) | Reference |
| TYK2 JH2 Domain | Human | 0.01 | [5] |
| TYK2 Cellular Assay | Human | 0.19 | [5] |
| Human Whole Blood (IL-12 stimulated pSTAT4) | Human | 0.17 | [5] |
| JAK1 Cellular Assay | Human | > 25 | [6] |
| JAK2 Cellular Assay | Human | > 25 | [6] |
| JAK3 Cellular Assay | Human | > 25 | [6] |
| Mouse Whole Blood (IL-12 stimulated pSTAT4) | Mouse | 1.4 | [7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | T½ (h) | Bioavailability (%) | Vss (L/kg) | Unbound Clearance (L/h/kg) | Reference |
| Rat | 1 mg/kg | IV | 0.6 | - | 1.9 | 4.1 | [8] |
| Rat | 1 mg/kg | PO | - | 19 | - | - | [8] |
| Dog | - | - | 4.5 | 88 | - | 0.46 | [8] |
| Monkey | - | - | 1.2 | 17 | - | 2.3 | [8] |
| Human (predicted) | 350 mg | - | 2.9 | 59 | - | - | [6] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Dosing (mg/kg) | Readout | % Inhibition/Reduction | Reference |
| IL-12/IL-18 Induced IFN-γ | 30 | Serum IFN-γ | 77 | [6] |
| 100 | Serum IFN-γ | 84 | [6] | |
| 300 | Serum IFN-γ | 95 | [6] | |
| 600 | Serum IFN-γ | 99 | [6] | |
| IL-23 Induced Ear Dermatitis | 100 (BID/QD, 5 days) | Ear Thickness | 61 (at day 11) | [5][6] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the canonical IL-12 and IL-23 signaling pathways and the mechanism by which this compound exerts its inhibitory effect.
Caption: IL-12 and IL-23 signaling pathways and the inhibitory action of this compound on TYK2.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay
This assay is designed to identify and characterize small molecules that bind to the JH2 domain of TYK2.
-
Principle: A fluorescence polarization (FP)-based competition binding assay. A fluorescently labeled probe (JH2 probe 1) binds to the purified recombinant human TYK2 JH2 domain, resulting in a high FP signal. Unlabeled inhibitors, such as this compound, compete with the probe for binding to the JH2 domain, causing a decrease in the FP signal.[9][10]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, a fixed concentration of JH2 Probe 1, and the assay buffer.
-
Initiate the reaction by adding a fixed concentration of the recombinant TYK2 JH2 domain.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the percent inhibition and determine the IC50/EC50 values by fitting the data to a dose-response curve.
-
Caption: Workflow for the TYK2 JH2 domain inhibitor screening assay.
IL-12/IL-18-Induced IFN-γ Production in Mice
This in vivo model assesses the pharmacodynamic effect of TYK2 inhibitors on a key downstream cytokine.
-
Principle: Co-administration of IL-12 and IL-18 to mice synergistically induces a robust systemic production of IFN-γ, which is dependent on TYK2 signaling.[7][11] Inhibition of TYK2 by this compound is expected to reduce the levels of circulating IFN-γ.
-
Animals: C57BL/6 mice are commonly used.[12]
-
Procedure:
-
Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).[7]
-
After a specified time (e.g., 30 minutes, corresponding to the expected Cmax), inject a combination of recombinant murine IL-12 and IL-18 intraperitoneally.[7]
-
Collect blood samples at a predetermined time point after cytokine challenge (e.g., 4 hours).[7]
-
Separate serum and measure the concentration of IFN-γ using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Calculate the percentage of IFN-γ inhibition in the this compound-treated groups compared to the vehicle-treated group.
-
Caption: Experimental workflow for the IL-12/IL-18-induced IFN-γ mouse model.
IL-23-Induced Ear Dermatitis in Mice
This in vivo model evaluates the efficacy of TYK2 inhibitors in a Th17-driven model of skin inflammation.
-
Principle: Repeated intradermal injections of IL-23 into the mouse ear induce a localized inflammatory response characterized by ear swelling (edema), epidermal thickening (acanthosis), and infiltration of immune cells, mimicking features of psoriatic lesions.[13][14] This process is dependent on the IL-23/Th17 axis, which is modulated by TYK2.
-
Animals: C57BL/6 mice are typically used.[13]
-
Procedure:
-
On day 0, measure the baseline ear thickness of anesthetized mice using a caliper.
-
Administer this compound or vehicle daily or twice daily via the desired route (e.g., oral gavage).[5]
-
Induce inflammation by injecting recombinant murine IL-23 intradermally into the pinna of the ear daily or every other day for a specified duration (e.g., 4 to 20 days).[13][15]
-
Measure ear thickness daily or on specified days throughout the study.
-
At the end of the study, euthanize the mice and collect the ears for further analysis, such as:
-
Calculate the reduction in ear thickness and other inflammatory parameters in the treated groups compared to the vehicle group.
-
Caption: Workflow for the IL-23-induced ear dermatitis mouse model.
Off-Target Effects and Safety Assessment
Investigations into the safety profile of this compound revealed cardiovascular effects in rats, including decreased mean arterial pressure and increased heart rate, which were associated with myocardial necrosis at higher doses.[16] Further studies were conducted to determine if these effects were related to on-target TYK2 inhibition or off-target activities.
-
Key Findings:
-
The hemodynamic changes and subsequent cardiac pathology were prevented by co-dosing with the beta-blocker atenolol, suggesting a link to cardiovascular stress.[16]
-
In vitro studies showed no direct cytotoxicity of this compound on human-induced pluripotent stem cell-derived cardiomyocytes.[16]
-
The toxicity was determined to be an off-target effect, as similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered this compound.[16]
-
The underlying cause was identified as a compound-related effect on vascular relaxation.[16]
-
These findings highlight the importance of comprehensive safety and off-target screening in drug development.
Conclusion
This compound is a potent and selective TYK2 inhibitor that effectively modulates the IL-12 and IL-23 signaling pathways by targeting the pseudokinase domain. Its ability to inhibit downstream cytokine production has been demonstrated in both in vitro and in vivo models of inflammation. The data presented in this guide underscore the therapeutic potential of selective TYK2 inhibition for the treatment of autoimmune and inflammatory diseases. Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound in human patients.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 7. saspinjara.com [saspinjara.com]
- 8. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. Murine Macrophages Secrete Interferon γ upon Combined Stimulation with Interleukin (IL)-12 and IL-18: A Novel Pathway of Autocrine Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systemic sterile induced-co-expression of IL-12 and IL-18 drive IFN-γ-dependent activation of microglia and recruitment of MHC-II-expressing inflammatory monocytes into the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 14. imavita.com [imavita.com]
- 15. inotiv.com [inotiv.com]
- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ABBV-712: A Technical Whitepaper on the Selective Inhibition of STAT4 Phosphorylation via the TYK2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-712 is an orally active, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] TYK2 is a critical component of the signaling pathways for several cytokines, including interleukin-12 (B1171171) (IL-12) and IL-23, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3][4][5] this compound exerts its inhibitory effect by binding to the pseudokinase (JH2) domain of TYK2, a mechanism that confers high selectivity over other JAK family members.[1][3] A key downstream consequence of TYK2 inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 4 (STAT4) phosphorylation. This whitepaper provides an in-depth technical overview of this compound, its mechanism of action with a focus on STAT4 phosphorylation, relevant quantitative data, experimental protocols, and the current understanding of its role in modulating the IL-12/TYK2/STAT4 signaling axis.
Introduction to this compound and its Therapeutic Target
TYK2 is a ubiquitously expressed intracellular kinase that associates with the receptors for several cytokines, including IL-12, IL-23, and Type I interferons.[6][7] Upon cytokine binding to its receptor, TYK2 and another associated JAK (often JAK2) are activated, leading to the phosphorylation of the receptor subunits.[8] These phosphorylated receptors then serve as docking sites for STAT proteins, which are subsequently phosphorylated by the activated JAKs.[8] Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes.[3]
The IL-12/TYK2/STAT4 signaling pathway is particularly crucial for the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells, which play a central role in cell-mediated immunity.[6] Dysregulation of this pathway is associated with the pathophysiology of several autoimmune diseases. This compound is a clinical candidate developed by AbbVie that selectively inhibits TYK2.[1] Unlike pan-JAK inhibitors, the high selectivity of this compound for TYK2 is achieved through its allosteric inhibition by binding to the regulatory pseudokinase (JH2) domain.[9] This targeted approach is anticipated to offer a more favorable safety profile by avoiding the broader immunosuppressive effects associated with the inhibition of other JAK isoforms.
Mechanism of Action: Inhibition of STAT4 Phosphorylation
This compound's primary mechanism of action in the context of IL-12 signaling is the prevention of STAT4 phosphorylation. By binding to the JH2 domain of TYK2, this compound stabilizes an inactive conformation of the kinase, thereby preventing its activation upon IL-12 receptor engagement.[9] This, in turn, blocks the downstream phosphorylation of STAT4. The inhibition of STAT4 phosphorylation prevents its dimerization and nuclear translocation, ultimately leading to the downregulation of pro-inflammatory gene expression.
The IL-12/TYK2/STAT4 Signaling Pathway
The following diagram illustrates the IL-12 signaling cascade and the point of intervention by this compound.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various in vitro and cellular assays. The following table summarizes key quantitative data.
| Assay Type | Target | Parameter | Value (µM) | Notes |
| Biochemical Assay | TYK2 (JH2 Domain) | EC50 | 0.01 | Direct binding to the pseudokinase domain.[2] |
| Cellular Assay | TYK2 | EC50 | 0.19 | Inhibition of TYK2-mediated signaling in a cellular context.[2][10] |
| Human Whole Blood Assay | TYK2 | EC50 | 0.17 | Inhibition of IL-12 induced STAT4 phosphorylation.[2] |
| Cellular Assay | JAK1 | EC50 | > 25 | Demonstrates high selectivity for TYK2.[10] |
| Cellular Assay | JAK2 | EC50 | > 25 | Demonstrates high selectivity for TYK2.[10] |
| Cellular Assay | JAK3 | EC50 | > 25 | Demonstrates high selectivity for TYK2.[10] |
Experimental Protocols
The assessment of this compound's effect on STAT4 phosphorylation typically involves stimulating immune cells with IL-12 in the presence of the inhibitor and subsequently measuring the levels of phosphorylated STAT4 (pSTAT4). A common and robust method for this is phospho-flow cytometry.
Experimental Workflow: Phospho-Flow Cytometry
The diagram below outlines a typical workflow for assessing the inhibition of STAT4 phosphorylation by this compound using phospho-flow cytometry.
Detailed Methodology: In Vitro STAT4 Phosphorylation Assay in Human Whole Blood
This protocol describes a method to determine the potency of a TYK2 inhibitor, such as this compound, in inhibiting IL-12-induced STAT4 phosphorylation in human whole blood.
1. Materials:
-
Freshly collected human whole blood from healthy donors.
-
This compound stock solution (e.g., in DMSO).
-
Recombinant human IL-12.
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated anti-pSTAT4 (pY693) antibody.
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4) to identify T cell populations.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared in parallel.
-
Inhibitor Pre-incubation: Aliquot human whole blood into flow cytometry tubes. Add the diluted this compound or vehicle control to the blood samples and incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Prepare a working solution of IL-12. Add the IL-12 solution to the blood samples to a final concentration known to induce robust STAT4 phosphorylation (e.g., 10 ng/mL). Leave one sample unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to the samples. Incubate for 10-15 minutes at room temperature.
-
Permeabilization and Staining: Lyse red blood cells and permeabilize the remaining leukocytes using an appropriate buffer system. Wash the cells and then add the cocktail of fluorochrome-conjugated antibodies, including the anti-pSTAT4 antibody and cell surface markers. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells to remove unbound antibodies and resuspend them in FACS buffer. Acquire data on a flow cytometer, collecting a sufficient number of events for the target cell population (e.g., CD4+ T cells).
-
Data Analysis: Gate on the lymphocyte population and then on the specific T cell subset of interest (e.g., CD3+CD4+). Determine the median fluorescence intensity (MFI) of the pSTAT4 signal for each sample. Plot the pSTAT4 MFI against the concentration of this compound and fit a dose-response curve to calculate the EC50 value.
Development Status
This compound has been in early clinical development.[10] As of late 2023, it was reported to be in Phase 1 clinical trials for psoriasis.[1] Further updates on its clinical progress are anticipated as development continues.
Conclusion
This compound is a selective, orally active TYK2 inhibitor that demonstrates potent inhibition of the IL-12/TYK2/STAT4 signaling pathway. Its mechanism of targeting the pseudokinase domain of TYK2 provides a high degree of selectivity over other JAK family members, which may translate into a favorable safety profile. The inhibition of STAT4 phosphorylation is a key biomarker of this compound's activity and can be robustly measured in preclinical and clinical settings. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of autoimmune and inflammatory diseases.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. saspinjara.com [saspinjara.com]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
Preclinical Profile of ABBV-712: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical profile of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). The information presented herein is compiled from publicly available data and is intended to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's mechanism of action, potency, selectivity, pharmacokinetics, and in vivo efficacy.
Introduction
This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2][3] TYK2 plays a crucial role in the signaling pathways of several cytokines, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs), which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][4][5] By selectively targeting TYK2, this compound offers a potential therapeutic approach for these conditions with a differentiated profile compared to broader JAK inhibitors.[5][6] This document summarizes the key preclinical data for this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the pseudokinase (JH2) domain of TYK2.[4] This binding stabilizes the JH2 domain and inhibits the catalytic activity of the kinase (JH1) domain, thereby blocking downstream signaling cascades.[4]
Signaling Pathway
The TYK2 signaling pathway is initiated by the binding of cytokines such as IL-12, IL-23, or Type I IFNs to their respective receptors. This leads to the activation of receptor-associated TYK2 and its partner JAKs (e.g., JAK1 or JAK2). The activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses. This compound, by inhibiting TYK2, blocks this phosphorylation cascade.
Data Presentation
In Vitro Profile
| Parameter | Value | Reference |
| Potency | ||
| TYK2 JH2 EC50 | 0.01 µM | [3] |
| TYK2 Cellular EC50 | 0.19 µM | [1][3] |
| Human Whole Blood EC50 | 0.17 µM | [3] |
| Selectivity | ||
| JAK1 Cellular EC50 | > 25 µM | [1] |
| JAK2 Cellular EC50 | > 25 µM | [1] |
| JAK3 Cellular EC50 | > 25 µM | [1] |
| Physicochemical Properties | ||
| Thermodynamic Solubility (pH 7.4) | 708 µM | [1] |
| Metabolism | ||
| CYP3A4 Metabolism | Very low fraction | [1] |
| CYP3A4 Induction | ≤ 1.5-fold increase | [1] |
Pharmacokinetic Profile
| Species | Route | Dose (mg/kg) | T½ (h) | Bioavailability (%) | CLu (L/h/kg) | Vss (L/kg) | Reference |
| Rat | i.v. | 1 | 0.6 | - | 4.1 | 1.9 | [1] |
| p.o. | 1 | - | 19 | - | - | [1] | |
| Dog | i.v./p.o. | - | 4.5 | 88 | 0.46 | - | [1] |
| Monkey | i.v./p.o. | - | 1.2 | 17 | 2.3 | - | [1] |
| Predicted Human | p.o. | 350 mg (initial dose) | 2.9 | 59 | - | - | [1] |
In Vivo Efficacy
| Model | Species | Dose (mg/kg) | Effect | Reference |
| IL-12/IL-18-Induced IFN-γ Production | Mouse | 30 | 77% reduction in serum IFN-γ | [1] |
| 100 | 84% reduction in serum IFN-γ | [1] | ||
| 300 | 95% reduction in serum IFN-γ | [1] | ||
| 600 | 99% reduction in serum IFN-γ | [1] | ||
| IL-23-Induced Ear Dermatitis | Mouse | 100 | 61% reduction in ear thickness (Day 11) | [1] |
Experimental Protocols
The following are representative experimental protocols based on the available information for the preclinical evaluation of this compound.
In Vitro Kinase Assay (Representative)
Objective: To determine the in vitro potency of this compound against TYK2 and its selectivity against other JAK family kinases.
Methodology (LanthaScreen™ Kinase Assay):
-
Reagents: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes; fluorescently labeled peptide substrate; ATP; assay buffer; this compound.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 384-well plate, add the kinase, fluorescently labeled peptide substrate, and ATP to the assay buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Read the plate on a fluorescence plate reader to measure the level of peptide phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a four-parameter logistic equation.
Cellular Phosphorylation Assay (Representative)
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Line: A human cell line expressing the relevant cytokine receptors and TYK2 (e.g., NK-92 cells).
-
Procedure: a. Seed the cells in a 96-well plate and starve overnight. b. Pre-incubate the cells with serial dilutions of this compound for 1-2 hours. c. Stimulate the cells with the appropriate cytokine (e.g., IL-12 or IL-23) for a short period (e.g., 15-30 minutes). d. Lyse the cells and measure the levels of phosphorylated STAT (pSTAT) using a suitable method such as ELISA or Western blot.
-
Data Analysis: Determine the EC50 value for the inhibition of pSTAT.
In Vivo Pharmacodynamic Model: IL-12/IL-18-Induced IFN-γ Production
Objective: To evaluate the in vivo efficacy of this compound in a cytokine-driven inflammation model.
Methodology:
-
Animals: Male C57BL/6 mice.
-
Procedure: a. Acclimatize the mice for at least one week. b. Administer this compound orally at various doses (e.g., 30, 100, 300, 600 mg/kg). c. After a specified time (e.g., 1 hour), administer a combination of recombinant murine IL-12 and IL-18 intraperitoneally to induce IFN-γ production. d. Collect blood samples via cardiac puncture at a peak response time (e.g., 4-6 hours post-cytokine challenge). e. Separate serum and measure IFN-γ levels using a commercial ELISA kit.
-
Data Analysis: Calculate the percent inhibition of IFN-γ production for each dose group compared to the vehicle-treated control group.
In Vivo Efficacy Model: IL-23-Induced Ear Dermatitis
Objective: To assess the therapeutic potential of this compound in a model of skin inflammation.
Methodology:
-
Animals: Male C57BL/6 mice.
-
Procedure: a. Anesthetize the mice and inject recombinant murine IL-23 intradermally into the ear pinna. b. Administer this compound orally (e.g., 100 mg/kg) daily or twice daily for the duration of the study (e.g., 11 days). c. Measure ear thickness daily using a digital caliper. d. At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and cellular infiltration).
-
Data Analysis: Compare the change in ear thickness and histological scores between the this compound-treated and vehicle-treated groups.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of this compound in different species.
Methodology:
-
Animals: Rats, dogs, and monkeys.
-
Procedure: a. Administer this compound via intravenous (i.v.) and oral (p.o.) routes. b. Collect serial blood samples at predetermined time points. c. Process the blood to obtain plasma and store at -80°C until analysis. d. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (T½), bioavailability, clearance (CL), and volume of distribution (Vss) using non-compartmental analysis software.
Experimental Workflows
Preclinical Evaluation Workflow for a Kinase Inhibitor
Safety and Off-Target Profile
Preclinical safety studies in rats identified myocardial toxicity with this compound.[6] Further investigation revealed that this was an off-target effect related to compound-induced vascular relaxation and was not directly related to TYK2 inhibition.[6] This was demonstrated by similar hemodynamic responses in both wild-type and TYK2 knockout mice administered this compound.[6]
Conclusion
This compound is a potent and selective TYK2 inhibitor with a well-characterized preclinical profile. It demonstrates robust in vitro and in vivo activity in models of inflammation. The pharmacokinetic properties of this compound have been evaluated in multiple species, providing a basis for predicting its human pharmacokinetic profile. While an off-target cardiovascular effect was observed in rats, this was determined to be independent of TYK2 inhibition. The data summarized in this guide provide a solid foundation for the continued investigation and development of this compound as a potential therapeutic for autoimmune and inflammatory diseases.
References
- 1. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 2. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. bms.com [bms.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
ABBV-712: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-712 is a potent and selective, orally bioavailable inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2][3] By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a differentiated mechanism of action compared to pan-JAK or JAK1/2 inhibitors, with the potential for an improved safety and efficacy profile.[1][3] This technical guide provides a comprehensive overview of the preclinical data and development of this compound for researchers in the field of autoimmune disease.
Core Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Parameter | Value (µM) | Species |
| TYK2 Inhibition | |||
| TYK2 JH2 Domain Binding | EC50 | 0.01 | Human |
| TYK2 Cellular Assay | EC50 | 0.19 | Human |
| Human Whole Blood Assay (IL-12 stimulated pSTAT4) | EC50 | 0.17 | Human |
| Mouse Whole Blood Assay (IL-12 stimulated pSTAT4) | EC50 | 1.4 | Mouse |
| JAK Selectivity | |||
| JAK1 Cellular Assay | EC50 | > 25 | Not Specified |
| JAK2 Cellular Assay | EC50 | > 25 | Not Specified |
| JAK3 Cellular Assay | EC50 | > 25 | Not Specified |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose & Route | T½ (h) | Bioavailability (%) | Unbound Clearance (L/h/kg) | Vss (L/kg) |
| Rat | 1 mg/kg i.v. | 0.6 | - | 4.1 | 1.9 |
| Rat | 1 mg/kg p.o. | - | 19 | - | - |
| Dog | 1 mg/kg | 4.5 | 88 | 0.46 | - |
| Monkey | 1 mg/kg | 1.2 | 17 | 2.3 | - |
| Human (Predicted) | 350 mg | 2.9 | 59 | - | - |
Source:[2]
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Dosing Regimen | Key Endpoint | Result |
| IL-12/IL-18 Induced IFN-γ Production | 30, 100, 300, 600 mg/kg p.o. (single dose) | Reduction in serum IFN-γ | 77%, 84%, 95%, 99% reduction, respectively |
| Mouse Model of Ear Dermatitis | 100 mg/kg p.o. | Reduction in ear thickness | 61% reduction at day 11 |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that targets the pseudokinase (JH2) domain of TYK2. This binding stabilizes the autoinhibitory conformation of TYK2, preventing its activation and subsequent downstream signaling.[3] TYK2 is a critical component of the signaling cascade for several pro-inflammatory cytokines. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. This compound's inhibition of TYK2 effectively blocks these downstream events.
Caption: TYK2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are available in the supplementary information of Breinlinger, E. et al. J Med Chem 2023, 66(20): 14335. The following are summaries of key experimental workflows.
Human Whole Blood pSTAT4 Inhibition Assay
This assay is designed to measure the potency of a TYK2 inhibitor in a physiologically relevant matrix.
Caption: Workflow for the whole blood pSTAT4 inhibition assay.
In Vivo IL-12/IL-18-Induced IFN-γ Mouse Model
This pharmacodynamic model assesses the in vivo activity of a TYK2 inhibitor by measuring its effect on a downstream cytokine.
Caption: Workflow for the IL-12/IL-18-induced IFN-γ mouse model.
Toxicology and Safety
Preclinical toxicology studies in rats revealed an observation of myocardial toxicity with this compound.[1] Subsequent investigative studies were conducted to understand the underlying mechanism. These studies indicated that this compound caused a decrease in mean arterial pressure and an increase in heart rate in rats, which was preventable by pre-dosing with the beta-blocker atenolol.[1] The myocardial necrosis observed was also prevented by atenolol, suggesting a mechanistic link to the hemodynamic changes rather than direct cardiotoxicity.[1] Further in vitro studies showed no direct cytotoxicity on human-induced pluripotent stem cell-derived cardiomyocytes.[1] The toxicity was determined to be an off-target effect related to compound-induced vascular relaxation, as similar hemodynamic responses were observed in both wild-type and TYK2 knockout mice administered this compound.[1]
Clinical Development and Current Status
Conclusion
This compound is a well-characterized, selective TYK2 inhibitor with a distinct mechanism of action that has demonstrated potent preclinical activity in models of autoimmune disease. The comprehensive preclinical dataset provides a strong rationale for the therapeutic potential of selective TYK2 inhibition. While the clinical development path of this compound is currently unclear, the publicly available data serves as a valuable resource for researchers and scientists working on the next generation of therapies for autoimmune and inflammatory disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. saspinjara.com [saspinjara.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study Details Page [abbvieclinicaltrials.com]
The Discovery of ABBV-712: A Selective Allosteric TYK2 Inhibitor for Autoimmune Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) has emerged as a compelling therapeutic target for a range of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signaling pathways of key cytokines, including interleukin-12 (B1171171) (IL-12), IL-23, and type I interferons (IFNs).[1][2] These cytokines are central to the pathogenesis of numerous immune-mediated conditions.[3] While broader JAK inhibitors have shown clinical efficacy, their application can be limited by mechanism-based side effects due to the inhibition of other JAK family members (JAK1, JAK2, and JAK3).[3] Selective inhibition of TYK2, therefore, presents an attractive therapeutic strategy with the potential for a more favorable safety profile.[1]
This technical guide provides an in-depth overview of the discovery and preclinical development of ABBV-712, a selective, orally active TYK2 inhibitor developed by AbbVie.[4] this compound is an allosteric inhibitor that targets the regulatory pseudokinase (JH2) domain of TYK2, a strategy that confers high selectivity over the other JAK family members.[1][3] This document details the quantitative data supporting its potency, selectivity, and pharmacokinetic profile, along with the experimental protocols utilized in its characterization.
TYK2 Signaling Pathway and Inhibition Strategy
TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2 and another JAK family member are brought into proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
AbbVie's strategy focused on developing an allosteric inhibitor targeting the TYK2 pseudokinase (JH2) domain. This approach was chosen to achieve high selectivity for TYK2 over other JAK family members, which share a high degree of homology in their ATP-binding sites within the catalytically active kinase (JH1) domain.[1][3] By binding to the less conserved JH2 domain, this compound stabilizes an inactive conformation of TYK2, thereby preventing its activation and downstream signaling.
Quantitative Data Summary
The preclinical data for this compound demonstrates its high potency for TYK2 and selectivity over other JAK kinases. Its pharmacokinetic profile has been characterized in multiple species, indicating its potential for oral administration.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay | Parameter | Value (µM) |
| TYK2 JH2 Domain Binding | EC50 | 0.01[4] |
| TYK2 Cellular Assay | EC50 | 0.19[4] |
| Human Whole Blood Assay | EC50 | 0.17[4] |
| Mouse Whole Blood (p-STAT4) | EC50 | 1.4[3] |
Table 2: Selectivity of this compound against other JAK Family Members
| Kinase | Assay Type | Parameter | Value (µM) |
| JAK1 | Cellular Assay | EC50 | >25[2] |
| JAK2 | Cellular Assay | EC50 | >25[2] |
| JAK3 | Cellular Assay | EC50 | >25[2] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Dose (mg/kg) | Readout | % Inhibition |
| IL-12/IL-18 Induced IFN-γ | Mouse | 30 | Serum IFN-γ | 77[2] |
| 100 | 84[2] | |||
| 300 | 95[2] | |||
| 600 | 99[2] | |||
| Ear Dermatitis Model | Mouse | 100 | Ear Thickness | 61[2] |
Table 4: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route | Dose (mg/kg) | T½ (h) | CLu (L/h/kg) | F (%) | Vss (L/kg) |
| Rat | IV | 1 | 0.6[2] | 4.1[2] | - | 1.9[2] |
| PO | 1 | 19[2] | ||||
| Dog | IV | 1 | 4.5[2] | 0.46[2] | - | |
| PO | 1 | 88[2] | ||||
| Monkey | IV | 1 | 1.2[2] | 2.3[2] | - | |
| PO | 1 | 17[2] | ||||
| Human (predicted) | PO | 350 mg | 2.9[2] | - | 59[2] | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Biochemical Assays
TYK2 JH2 Domain Binding Assay (TR-FRET)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the TYK2 JH2 domain.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the transfer of energy between two fluorophores, a donor and an acceptor, when in close proximity.
-
Protocol:
-
Recombinant human TYK2 JH2 domain is incubated with a fluorescently labeled tracer molecule that binds to the JH2 domain.
-
A terbium-labeled anti-tag antibody serves as the FRET donor, and the tracer is labeled with a suitable FRET acceptor.
-
Test compounds are added in a dose-response manner.
-
If the test compound binds to the JH2 domain, it displaces the tracer, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of TR-FRET detection.
-
EC50 values are calculated from the dose-response curves.
-
Cellular Assays
p-STAT4 Phosphorylation Assay in Human T-cells (Flow Cytometry)
This assay assesses the functional inhibition of the TYK2 pathway in a cellular context by measuring the phosphorylation of a key downstream signaling molecule, STAT4.
-
Principle: Flow cytometry is used to quantify the level of intracellular phosphorylated STAT4 (p-STAT4) in response to cytokine stimulation in the presence or absence of the inhibitor.
-
Protocol:
-
Human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Cells are stimulated with IL-12 to induce TYK2-mediated signaling and STAT4 phosphorylation.
-
The stimulation is stopped, and the cells are fixed and permeabilized to allow antibody access to intracellular proteins.
-
Cells are stained with a fluorescently labeled antibody specific for p-STAT4.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The EC50 value is determined by the concentration of this compound that causes a 50% reduction in the p-STAT4 signal.
-
CYP3A4 Induction Assay
This assay evaluates the potential of a compound to induce the expression of the cytochrome P450 3A4 enzyme, a key consideration for drug-drug interactions.
-
Principle: The assay measures the activation of the pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A4 gene expression, using a reporter gene assay in a human hepatocyte cell line.[5]
-
Protocol:
-
A human hepatocyte-derived cell line is transiently transfected with a PXR expression vector and a reporter plasmid containing a luciferase gene under the control of a CYP3A4 promoter.
-
The cells are treated with various concentrations of the test compound.
-
If the compound activates PXR, it will bind to the promoter of the reporter gene, leading to the expression of luciferase.
-
The luciferase activity is measured using a luminometer.
-
The fold induction is calculated relative to the vehicle control.
-
In Vivo Models
IL-12/IL-18-Induced IFN-γ Mouse Model
This pharmacodynamic model assesses the ability of a TYK2 inhibitor to block the production of the pro-inflammatory cytokine IFN-γ in vivo.
-
Principle: Co-administration of IL-12 and IL-18 in mice induces a robust, TYK2-dependent production of IFN-γ.[3]
-
Protocol:
-
Mice are orally dosed with this compound or vehicle.
-
After a specified pre-treatment time (e.g., 30 minutes), mice are challenged with an intraperitoneal injection of recombinant murine IL-12 and IL-18.[3]
-
Blood samples are collected at a time point corresponding to the peak IFN-γ response (e.g., 4 hours post-challenge).[3]
-
Serum levels of IFN-γ are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of IFN-γ inhibition is calculated for each dose group relative to the vehicle-treated group.
-
IL-23-Induced Ear Dermatitis Mouse Model
This efficacy model mimics certain aspects of psoriatic skin inflammation, which is known to be driven by the IL-23/Th17 axis.
-
Principle: Repeated intradermal injections of IL-23 into the mouse ear induce an inflammatory response characterized by ear swelling (edema), which is dependent on TYK2 signaling.
-
Protocol:
-
A solution of recombinant murine IL-23 is injected intradermally into the ears of mice.
-
Mice are treated orally with this compound or vehicle, typically on a daily or twice-daily schedule.
-
Ear thickness is measured daily using a caliper.
-
At the end of the study, ear tissue can be collected for histological analysis of inflammation and cellular infiltration.
-
The efficacy of the compound is determined by the reduction in ear thickness compared to the vehicle-treated group.
-
Conclusion
The discovery and preclinical development of this compound highlight a successful structure-based design strategy targeting the pseudokinase domain of TYK2 to achieve a highly selective and orally bioavailable inhibitor. The comprehensive in vitro and in vivo characterization demonstrates that this compound potently and selectively inhibits TYK2-mediated signaling, leading to efficacy in animal models of autoimmune disease. The data presented in this technical guide provide a strong rationale for the clinical investigation of this compound as a potential therapeutic for a variety of immune-mediated inflammatory disorders. The detailed experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor discovery and immunology.
References
- 1. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 3. saspinjara.com [saspinjara.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the In Vitro Biological Activity of ABBV-712
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro biological activity of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). The information presented is intended to support research and development efforts in the fields of immunology and drug discovery.
Core Mechanism of Action
This compound is a potent and selective, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family. It functions by binding to the pseudokinase (JH2) domain of TYK2, stabilizing it in an inactive conformation. This allosteric inhibition prevents the downstream signaling of key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). Unlike pan-JAK inhibitors that target the active kinase (JH1) domain, the selective action of this compound on the JH2 domain of TYK2 is designed to offer a more targeted therapeutic effect with potentially fewer off-target effects.[1][2][3]
Quantitative In Vitro Potency and Selectivity
The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/System | Parameter | Value (µM) |
| Biochemical Assay | TYK2 JH2 Domain | EC50 | 0.01[1][4] |
| Cellular Assay | TYK2-dependent cells | EC50 | 0.19[1][4] |
| Cellular Assay | Human Whole Blood | EC50 | 0.17[1][4] |
Table 2: Selectivity of this compound Against Other JAK Family Kinases
| Kinase Target | Assay Type | Parameter | Value (µM) |
| JAK1 | Cellular Assay | EC50 | > 25[5] |
| JAK2 | Cellular Assay | EC50 | > 25[5] |
| JAK3 | Cellular Assay | EC50 | > 25[5] |
Signaling Pathway Modulation
This compound primarily modulates the JAK-STAT signaling pathway downstream of the IL-12, IL-23, and Type I IFN receptors. By inhibiting TYK2, this compound prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of pro-inflammatory genes.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the biological activity of this compound. These protocols are based on established methodologies for assessing TYK2 inhibitors.
TYK2 JH2 Domain Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is designed to measure the binding affinity of this compound to the TYK2 JH2 domain.
Objective: To determine the EC50 value of this compound for the TYK2 JH2 domain.
Principle: This is a competitive binding assay where the test compound (this compound) displaces a fluorescently labeled tracer from the TYK2 JH2 protein. The proximity of a donor fluorophore (e.g., Europium-labeled anti-GST antibody bound to a GST-tagged TYK2 JH2) and an acceptor fluorophore (on the tracer) results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged human TYK2 JH2 domain
-
Biotinylated tracer ligand
-
Europium (Eu)-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of the GST-TYK2 JH2 protein and the Eu-labeled anti-GST antibody to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
-
Add a fixed concentration of the biotinylated tracer and streptavidin-conjugated acceptor to each well.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound and determine the EC50 value using a suitable curve-fitting software.
IL-12-Induced STAT4 Phosphorylation (pSTAT4) Cellular Assay by Flow Cytometry
This assay measures the functional inhibition of the TYK2 signaling pathway in a cellular context.
Objective: To determine the EC50 of this compound for the inhibition of IL-12-induced STAT4 phosphorylation in human T cells.
Principle: In response to IL-12 stimulation, TYK2 phosphorylates STAT4 in T cells. This compound is expected to inhibit this phosphorylation event in a dose-dependent manner. The level of intracellular phosphorylated STAT4 (pSTAT4) is quantified using flow cytometry with a specific anti-pSTAT4 antibody.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Recombinant human IL-12
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT4 (Y693) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human IL-12 for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately to preserve the phosphorylation state of STAT4.
-
Permeabilize the cells to allow for intracellular staining.
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT4 antibody and cell surface marker antibodies.
-
Acquire the data on a flow cytometer.
-
Gate on the T cell population of interest (e.g., CD3+CD4+).
-
Determine the median fluorescence intensity (MFI) of pSTAT4 for each concentration of this compound.
-
Calculate the percent inhibition of pSTAT4 and determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647) for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
Methodological & Application
ABBV-712 In Vitro Assay Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ABBV-712 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3][4] TYK2 plays a critical role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12) and IL-23, which are implicated in various autoimmune and inflammatory diseases.[1][4] this compound targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[4] This application note provides detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/System | EC50 (µM) |
| Biochemical Assay | TYK2 JH2 Domain | 0.01[2] |
| Cellular Assay | TYK2-dependent signaling | 0.19[2] |
| Human Whole Blood Assay | TYK2-dependent signaling | 0.17[2] |
Table 2: In Vitro Selectivity of this compound against other JAK Family Kinases
| Kinase | EC50 (µM) |
| JAK1 | >25[1] |
| JAK2 | >25[1] |
| JAK3 | >25[1] |
Signaling Pathway
This compound inhibits the TYK2 signaling pathway, which is activated by cytokines such as IL-12 and IL-23. This inhibition prevents the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of pro-inflammatory genes.
Experimental Protocols
TYK2 Kinase Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to the TYK2 protein.
Experimental Workflow:
Materials:
-
Recombinant human TYK2 protein
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Europium-labeled anti-tag antibody (specific to the tag on the TYK2 protein)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the TYK2 enzyme and the Europium-labeled antibody in assay buffer.
-
Initiate the binding reaction by adding 5 µL of the fluorescently labeled tracer in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT4 (p-STAT4) Assay
This protocol describes a cell-based assay to measure the inhibition of IL-12-induced STAT4 phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
References
Application Notes and Protocols: IL-12/IL-18 Induced IFN-γ Model with ABBV-712
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) and Interleukin-18 (IL-18) are cytokines that act synergistically to induce the production of high levels of Interferon-gamma (IFN-γ) from immune cells, such as T cells and Natural Killer (NK) cells. This robust IFN-γ induction plays a critical role in the Th1-type immune response, which is essential for host defense against intracellular pathogens but is also implicated in the pathophysiology of various autoimmune and inflammatory diseases. The IL-12/IL-18 induced IFN-γ production model is therefore a valuable in vitro system for studying Th1-mediated immune responses and for the preclinical evaluation of therapeutic agents that target this pathway.
ABBV-712 is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key component of the signaling cascade downstream of the IL-12 receptor.[1][2][3] By targeting TYK2, this compound is being investigated as a potential therapeutic for various autoimmune conditions. These application notes provide a detailed protocol for the IL-12/IL-18 induced IFN-γ model using human peripheral blood mononuclear cells (PBMCs) and summarize the inhibitory effects of this compound.
Signaling Pathway
The synergistic induction of IFN-γ by IL-12 and IL-18 involves two distinct but converging signaling pathways.
IL-12 Signaling: IL-12 binds to its receptor, which is associated with the Janus kinases TYK2 and JAK2. This binding leads to the phosphorylation and activation of these kinases. Activated TYK2 and JAK2 then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription 4 (STAT4). STAT4 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor to promote the expression of the IFN-γ gene.[4][5] this compound selectively inhibits TYK2, thereby disrupting this critical step in the IL-12 signaling cascade.[1][2][3]
IL-18 Signaling: IL-18 binds to its receptor complex, which leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade that activates downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway.[5] The activation of these pathways contributes to the enhanced production and secretion of IFN-γ.
The synergy between the two pathways is partly explained by the finding that IL-12 stimulation can upregulate the expression of the IL-18 receptor on T cells, making them more responsive to IL-18.
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human IL-12
-
Recombinant Human IL-18
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
Protocol for IL-12/IL-18 Induced IFN-γ Production in Human PBMCs
This protocol is a general guideline. Optimal conditions, including cell density, cytokine concentrations, and incubation time, may need to be determined for specific experimental setups.
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Cell Plating: Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in a volume of 100 µL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the compound in culture medium to the desired final concentrations. Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤ 0.1%).
-
Compound Addition: Add 50 µL of the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the appropriate wells.
-
Cytokine Stimulation: Prepare a cytokine cocktail of recombinant human IL-12 and IL-18 in culture medium. A common starting concentration is 10 ng/mL for IL-12 and 50 ng/mL for IL-18. Add 50 µL of the cytokine cocktail to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 72 hours. A 24-hour incubation is often sufficient for robust IFN-γ production.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for IFN-γ measurement.
-
IFN-γ Quantification: Measure the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
Experimental Workflow
Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for this compound.
In Vitro Activity of this compound
| Assay | Species | Parameter | Value (µM) |
| TYK2 JH2 Domain Binding | - | EC50 | 0.01 |
| TYK2 Cellular Assay | Human | EC50 | 0.19 |
| Human Whole Blood Assay | Human | EC50 | 0.17 |
Data sourced from MedChemExpress.[6]
In Vivo Efficacy of this compound in a Mouse Model
This data demonstrates the dose-dependent inhibition of IFN-γ production by this compound in a mouse model where IFN-γ was induced by the administration of IL-12 and IL-18.
| This compound Dose (mg/kg) | Route of Administration | % Inhibition of Serum IFN-γ |
| 30 | Oral | 77% |
| 100 | Oral | 84% |
| 300 | Oral | 95% |
| 600 | Oral | 99% |
Data sourced from BioWorld.
Conclusion
The IL-12/IL-18 induced IFN-γ model is a robust and relevant in vitro system for investigating Th1-mediated immune responses and evaluating the potency of inhibitors targeting this pathway. This compound demonstrates potent inhibition of TYK2, a critical kinase in the IL-12 signaling cascade. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working on novel immunomodulatory therapies. The in vitro human cell data, coupled with the in vivo mouse model results, supports the continued investigation of this compound as a potential therapeutic for autoimmune and inflammatory diseases driven by the IL-12/IL-18/IFN-γ axis.
References
- 1. saspinjara.com [saspinjara.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
Application Notes and Protocols: Pharmacokinetic Studies of ABBV-712 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting pharmacokinetic (PK) studies of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in rat models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines such as IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune and inflammatory diseases.[2][3][4] By selectively targeting the pseudokinase domain of TYK2, this compound allosterically inhibits its kinase activity, thereby blocking downstream signaling cascades that contribute to inflammation.[4] Understanding the pharmacokinetic profile of this compound is essential for its development as a potential therapeutic agent.
Quantitative Pharmacokinetic Data in Rats
Preclinical studies in rats have been conducted to determine the pharmacokinetic parameters of this compound following both intravenous (IV) and oral (p.o.) administration. The key findings from a study using a 1 mg/kg dose are summarized in the table below.
| Parameter | Value | Route of Administration | Dose (mg/kg) |
| Unbound Clearance (Clu) | 4.1 L/h/kg | IV & Oral | 1 |
| Oral Bioavailability (F) | 19% | Oral | 1 |
| Half-life (t½) | 0.6 h | IV & Oral | 1 |
| Volume of Distribution (Vss) | 1.9 L/kg | IV & Oral | 1 |
Data sourced from publicly available preclinical profile information.[5]
Experimental Protocols
The following protocols are representative methodologies for conducting pharmacokinetic studies of this compound in rats. These are based on standard practices for rodent PK studies and should be adapted as necessary for specific experimental goals.
Animal Husbandry and Preparation
-
Species: Male Sprague-Dawley rats are commonly used.
-
Weight: 200-250 g.
-
Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide standard laboratory chow and water ad libitum.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Fasting: Fast rats for 12 hours prior to dosing, with free access to water.
Dosing Solution Preparation
-
Intravenous (IV) Formulation (1 mg/kg): Prepare a 0.5 mg/mL solution of this compound in a suitable vehicle (e.g., saline with a co-solvent like DMSO if required for solubility). The final injection volume is typically 2 mL/kg.
-
Oral (p.o.) Gavage Formulation (1 mg/kg): Prepare a 0.5 mg/mL suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The final gavage volume is typically 2 mL/kg.
Drug Administration
-
Group Allocation: Randomly assign rats to either the intravenous or oral administration group.
-
IV Administration: Administer the this compound solution as a single bolus injection via the lateral tail vein.
-
Oral Administration: Administer the this compound suspension using an oral gavage needle.
Blood Sample Collection
-
Method: Collect blood samples (approximately 200-300 µL) from the jugular vein or another appropriate site.
-
Collection Tubes: Use tubes containing an anticoagulant such as K2-EDTA.
-
Time Points:
-
IV Group: Pre-dose (0), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral Group: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the collected plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
-
Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of chilled methanol (B129727) containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system. The specific chromatographic conditions and mass spectrometer parameters should be optimized for this compound.
Pharmacokinetic Data Analysis
-
Method: Calculate pharmacokinetic parameters using non-compartmental analysis of the plasma concentration-time data.
-
Parameters: Key parameters to be determined include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), Cl (clearance), Vd (volume of distribution), and t½ (half-life).
Visualizations
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Rat Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in rats.
References
- 1. revvity.com [revvity.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: ABBV-712 In Vivo Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[2][3] Specifically, TYK2 regulates the signal transduction downstream of IL-12, IL-23, and Type I interferon receptors.[2][4] By inhibiting TYK2, this compound aims to modulate the inflammatory responses driven by these cytokines. These application notes provide a summary of the in vivo pharmacodynamic effects of this compound and detailed protocols for relevant experimental models.
Mechanism of Action: TYK2 Signaling Pathway
This compound selectively targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[2][5] This inhibition blocks the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby interrupting the signaling cascade initiated by cytokines such as IL-12 and IL-23. The IL-12 pathway primarily signals through STAT4, while the IL-23 pathway is also dependent on TYK2-mediated signaling.
Caption: Simplified signaling pathway of IL-12 and IL-23 via TYK2 and inhibition by this compound.
In Vivo Pharmacodynamic Data
The in vivo pharmacodynamic activity of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: Inhibition of IL-12/IL-18 Induced IFN-γ Production in Mice
| This compound Dose (mg/kg) | Route of Administration | Inhibition of Serum IFN-γ (%) |
| 30 | Oral | 77 |
| 100 | Oral | 84 |
| 300 | Oral | 95 |
| 600 | Oral | 99 |
| Data from an IL-12/IL-18-induced IFN-γ mouse model.[3][4] |
Table 2: Efficacy in a Mouse Model of IL-23-Induced Ear Dermatitis
| This compound Dose (mg/kg) | Route of Administration | Reduction in Ear Thickness (%) | Time Point |
| 100 | Oral | 61 | Day 11 |
| Data from a mouse model of ear dermatitis.[3][4] |
Experimental Protocols
Detailed methodologies for the key in vivo pharmacodynamic experiments are provided below.
Protocol 1: IL-12/IL-18-Induced IFN-γ Production in Mice
Objective: To evaluate the in vivo inhibitory effect of this compound on the IL-12/IL-18-induced production of IFN-γ in mice.
Materials:
-
Female C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Recombinant murine IL-12 and IL-18
-
Phosphate-buffered saline (PBS)
-
ELISA kit for murine IFN-γ
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
Experimental Workflow:
Caption: Experimental workflow for the IL-12/IL-18-induced IFN-γ mouse model.
Procedure:
-
Animal Acclimation: Acclimate female C57BL/6 mice for at least one week before the experiment.
-
Compound Administration:
-
Prepare a formulation of this compound in the selected vehicle at the desired concentrations (e.g., 30, 100, 300, and 600 mg/kg).
-
Administer a single oral dose of this compound or vehicle to the respective groups of mice.
-
-
Induction of IFN-γ Production:
-
One hour after compound administration, inject a combination of recombinant murine IL-12 and IL-18 intraperitoneally to induce IFN-γ production.
-
-
Blood Collection:
-
Four hours after the IL-12/IL-18 injection, collect blood samples from the mice.
-
-
Sample Processing and Analysis:
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Measure the concentration of IFN-γ in the serum samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IFN-γ production for each dose of this compound relative to the vehicle-treated control group.
-
Protocol 2: IL-23-Induced Ear Dermatitis in Mice
Objective: To assess the efficacy of this compound in a mouse model of IL-23-induced skin inflammation.
Materials:
-
Female C57BL/6 mice
-
This compound
-
Vehicle
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
Digital calipers
Experimental Workflow:
Caption: Workflow for the IL-23-induced ear dermatitis mouse model.
Procedure:
-
Animal Acclimation: Acclimate female C57BL/6 mice for at least one week prior to the study.
-
Baseline Measurement: Before the start of the experiment, measure the baseline thickness of the ear pinna for all mice using digital calipers.
-
Induction of Dermatitis:
-
Administer intradermal injections of recombinant murine IL-23 into the ear pinna of the mice. This is typically done daily or every other day for a specified period (e.g., up to 11 days).
-
-
Compound Administration:
-
Beginning on the first day of IL-23 injections, administer this compound (e.g., 100 mg/kg) or vehicle orally to the respective treatment groups once or twice daily.
-
-
Monitoring Ear Thickness:
-
Measure the thickness of the IL-23-injected ear at regular intervals throughout the study, with a final measurement on day 11.
-
-
Data Analysis:
-
Calculate the change in ear thickness from baseline for each mouse.
-
Determine the percentage reduction in ear swelling in the this compound-treated group compared to the vehicle-treated group.
-
Off-Target Pharmacodynamics
In studies with rats, this compound was observed to cause a decrease in mean arterial pressure and an increase in heart rate.[4] These hemodynamic effects were linked to off-target-driven acute vasodilation and were preventable by pre-dosing with the beta-blocker atenolol.[4] Further investigation revealed that this was a compound-related effect on vascular relaxation and not related to direct cytotoxicity on cardiomyocytes.[4] Importantly, similar hemodynamic responses in both wild-type and TYK2 knockout mice administered this compound suggest that this is an off-target effect unrelated to TYK2 inhibition.[4]
Conclusion
This compound demonstrates potent and dose-dependent in vivo pharmacodynamic activity in mouse models of inflammation. It effectively inhibits the IL-12/IL-23 signaling pathways, as evidenced by the reduction of downstream markers like IFN-γ and the amelioration of IL-23-induced skin inflammation. These findings support the therapeutic potential of selective TYK2 inhibition for the treatment of autoimmune and inflammatory diseases. The off-target cardiovascular effects observed in rats highlight the importance of careful safety and toxicity evaluations in preclinical and clinical development.
References
- 1. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inotiv.com [inotiv.com]
- 4. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 5. Systemic sterile induced-co-expression of IL-12 and IL-18 drive IFN-γ-dependent activation of microglia and recruitment of MHC-II-expressing inflammatory monocytes into the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABBV-712 in Immunology Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ABBV-712 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4][5] By binding to the pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and the subsequent inflammatory cascade.[3][4] This selective inhibition of TYK2 offers a targeted approach for immunology research, with potential therapeutic applications in conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][6]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo immunology research settings to investigate its mechanism of action and therapeutic potential.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | TYK2 JH2 Domain | EC50 | 0.01 µM | [1] |
| Cell-Based Assay | TYK2-dependent cells | EC50 | 0.19 µM | [1] |
| Human Whole Blood Assay | TYK2 | EC50 | 0.17 µM | [1] |
| Kinase Selectivity | JAK1, JAK2, JAK3 | EC50 | > 25 µM | [2] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Dose | Route | Bioavailability (%) | Half-life (t½) (h) | Unbound Clearance (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Reference |
| Rat | 1 mg/kg | IV | - | 0.6 | 4.1 | 1.9 | [2] |
| Rat | 1 mg/kg | PO | 19 | 0.6 | 4.1 | 1.9 | [2] |
| Dog | 1 mg/kg | PO | 88 | 4.5 | 0.46 | - | [2] |
| Monkey | 1 mg/kg | PO | 17 | 1.2 | 2.3 | - | [2] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Species | Dose | Route | Readout | Result | Reference |
| IL-12/IL-18 Induced IFN-γ Production | Mouse | 30 mg/kg | PO | Serum IFN-γ reduction | 77% | [2] |
| IL-12/IL-18 Induced IFN-γ Production | Mouse | 100 mg/kg | PO | Serum IFN-γ reduction | 84% | [2] |
| IL-12/IL-18 Induced IFN-γ Production | Mouse | 300 mg/kg | PO | Serum IFN-γ reduction | 95% | [2] |
| IL-12/IL-18 Induced IFN-γ Production | Mouse | 600 mg/kg | PO | Serum IFN-γ reduction | 99% | [2] |
| Ear Dermatitis Model | Mouse | 100 mg/kg | PO | Reduction in ear thickness | 61% at day 11 | [2] |
Signaling Pathway
Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay for TYK2 Inhibition
This protocol describes a method to determine the inhibitory activity of this compound on TYK2 kinase activity using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human TYK2 enzyme
-
TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final concentration should cover a range appropriate to determine the EC50 (e.g., 0.001 µM to 10 µM).
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the TYK2 enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the EC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for In Vitro TYK2 Kinase Inhibition Assay.
Cellular Phospho-STAT4 Assay
This protocol outlines a method to assess the inhibitory effect of this compound on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-12
-
This compound
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Anti-human CD3, CD4, and CD8 antibodies conjugated to different fluorochromes
-
Anti-human phospho-STAT4 (pY693) antibody conjugated to a fluorochrome
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8) and intracellular phospho-STAT4.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T cell subsets to determine the percentage of phospho-STAT4 positive cells.
-
Calculate the inhibition of STAT4 phosphorylation by this compound.
In Vivo Mouse Model of Delayed-Type Hypersensitivity (DTH)
This protocol describes an oxazolone-induced DTH model in mice to evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Acetone/Olive oil (4:1) vehicle
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose)
-
Micrometer or caliper
Procedure:
-
Sensitization (Day 0): Anesthetize the mice and apply 50 µL of 2% oxazolone in acetone/olive oil to a shaved area of the abdomen.
-
Treatment (Days 5-10): Administer this compound or vehicle control orally (p.o.) once or twice daily, starting on day 5.
-
Challenge (Day 5): Shortly after the first treatment, apply 10 µL of 1% oxazolone in acetone/olive oil to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Measurement (Days 6-11): Measure the thickness of both ears daily using a micrometer. The change in ear thickness (right ear - left ear) is an indicator of the inflammatory response.
-
Data Analysis: Compare the ear swelling in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition.
Caption: Experimental Workflow for the Mouse DTH Model.
References
- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ABBV-712 Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-712 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[2][3][4] This selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3) minimizes off-target effects associated with broader JAK inhibition.[5][6] TYK2 is a key mediator of cytokine signaling pathways, particularly downstream of IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[2][5][7] These application notes provide a summary of preclinical data and protocols for the in vivo use of this compound.
Data Presentation
In Vitro Potency and Selectivity
| Parameter | Value | Species/System |
| TYK2 JH2 EC50 | 0.01 µM | Biochemical Assay |
| TYK2 Cellular EC50 | 0.19 µM (0.195 µM) | Cellular Assay |
| Human Whole Blood EC50 | 0.17 µM | Ex Vivo Assay |
| Mouse Whole Blood EC50 (STAT4 phosphorylation) | 1.4 µM | Ex Vivo Assay |
| Selectivity vs. JAK1, JAK2, JAK3 | >25 µM (EC50) | Cellular Assays |
Data sourced from references:[1][4][5][7]
In Vivo Pharmacokinetics
| Species | Dose & Route | Bioavailability (F%) | Half-life (t½) | Volume of Distribution (Vss) | Unbound Clearance |
| Rat | 1 mg/kg, p.o. | 19% | 0.6 h | 1.9 L/kg | 4.1 L/h/kg |
| Dog | Not specified | 88% | 4.5 h | Not specified | 0.46 L/h/kg |
| Monkey | Not specified | 17% | 1.2 h | Not specified | 2.3 L/h/kg |
Data sourced from reference:[5]
In Vivo Efficacy in Mouse Models
| Model | Dosing Regimen | Readout | Result |
| IL-12/IL-18 Induced IFN-γ Production | 30 mg/kg, single oral dose | Serum IFN-γ reduction | 77% |
| 100 mg/kg, single oral dose | 84% | ||
| 300 mg/kg, single oral dose | 95% | ||
| 600 mg/kg, single oral dose | 99% | ||
| Mouse Ear Dermatitis Model | 100 mg/kg, oral (BID/QD for 5 days) | Reduction in ear thickness | 61% (at day 11) |
Data sourced from references:[1][5]
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Cytokines such as IL-12 and IL-23 bind to their respective receptors, leading to the activation of TYK2 and other JAK family members. This initiates a phosphorylation cascade, culminating in the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound, by selectively inhibiting TYK2, blocks this signaling cascade.
Caption: this compound inhibits the TYK2 signaling pathway.
Experimental Protocols
General Guidelines for In Vivo Use
Formulation and Administration: this compound is orally bioavailable.[1] For in vivo experiments in rodents, a common vehicle for oral gavage is a suspension in a solution such as 0.5% methylcellulose (B11928114) in water. The specific formulation should be optimized based on the required dose volume and stability.
Storage: Store the stock solution of this compound at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 1: IL-12/IL-18 Induced IFN-γ Production in Mice
This acute pharmacodynamic model is used to assess the in vivo target engagement of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Recombinant mouse IL-12 and IL-18
-
8-10 week old C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse IFN-γ
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dosing:
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30, 60, 100 mg/mL for doses of 30, 100, 300, 600 mg/kg in a 10 mL/kg volume).
-
Administer a single dose of this compound or vehicle to mice via oral gavage.
-
-
Cytokine Challenge: 30 minutes post-dose (approximating the time of maximum plasma concentration), administer a solution of recombinant mouse IL-12 and IL-18 intraperitoneally to induce IFN-γ production.
-
Blood Collection: 4 hours after the cytokine challenge, collect blood from the mice via a terminal procedure (e.g., cardiac puncture) into heparinized tubes.
-
IFN-γ Measurement:
-
Separate plasma by centrifugation.
-
Measure the concentration of IFN-γ in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of IFN-γ production for each dose group relative to the vehicle-treated group.
Protocol 2: Mouse Model of Ear Dermatitis
This model evaluates the therapeutic efficacy of this compound in a dermal inflammation model.
Materials:
-
This compound
-
Vehicle
-
IL-23 minicircle DNA or another suitable inflammatory stimulus
-
8-10 week old BALB/c or other appropriate mouse strain
-
Digital calipers
-
Oral gavage needles
Procedure:
-
Model Induction: Induce ear inflammation according to the specific model protocol (e.g., intradermal injection of IL-23).
-
Dosing:
-
Begin dosing with this compound (e.g., 100 mg/kg) or vehicle once or twice daily via oral gavage. The dosing period may last for several days (e.g., 5 days).[1]
-
-
Measurement of Ear Thickness:
-
Measure the thickness of both ears daily using digital calipers.
-
The change in ear thickness from baseline is the primary endpoint.
-
-
Data Analysis: Compare the change in ear thickness over time between the this compound-treated and vehicle-treated groups. Calculate the percent reduction in ear swelling.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study with this compound.
Caption: General workflow for in vivo experiments with this compound.
Safety and Toxicology Considerations
It is important to note that off-target effects have been observed with this compound in preclinical toxicology studies.[3] Specifically, this compound was shown to cause myocardial toxicity in rats, which was linked to off-target-driven acute vasodilation and subsequent tachycardia.[3] Researchers should be aware of these potential cardiovascular effects and consider appropriate monitoring in their in vivo studies, especially in longer-term experiments or when using higher doses. The observed toxicity was considered an off-target effect and not related to TYK2 inhibition.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. saspinjara.com [saspinjara.com]
Preparing Stock Solutions of ABBV-712: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2).
This compound is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune and inflammatory diseases.[1][2] By inhibiting TYK2, this compound modulates downstream signaling cascades, making it a valuable tool for research in immunology and drug discovery.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in the table below to aid in experimental design.
| Property | Value | Reference |
| Molecular Weight | 452.51 g/mol | [3] |
| Appearance | Solid | [4] |
| Solubility in DMSO | ≥ 10 mM | [4] |
| EC50 (TYK2, in vitro) | 0.195 µM | [5] |
| Thermodynamic Solubility (pH 7.4 buffer) | 708 µM | [5] |
| Oral Bioavailability (Rat) | 19% | [5] |
| Oral Bioavailability (Dog) | 88% | [5] |
| Oral Bioavailability (Monkey) | 17% | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 452.51 g/mol x 1000 mg/g = 4.5251 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.53 mg of this compound powder into the tared tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Calculate the precise volume of DMSO required to achieve a 10 mM concentration based on the actual mass of this compound weighed.
-
Volume (mL) = [Mass (mg) / 452.51 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Storage and Handling:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Below is a diagram illustrating the workflow for preparing the this compound stock solution.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage in Mice
This protocol provides a representative method for formulating this compound for oral administration in preclinical animal models, based on common practices for poorly water-soluble compounds.[6]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Vehicle Solution:
-
A commonly used vehicle for oral gavage of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
To prepare 10 mL of this vehicle:
-
1 mL DMSO
-
4 mL PEG300
-
0.5 mL Tween-80
-
4.5 mL Saline
-
-
Mix the components thoroughly.
-
-
Formulate the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and dosing volume. For example, to dose a 25 g mouse at 100 mg/kg with a dosing volume of 10 µL/g (250 µL total):
-
Mass per mouse (mg) = 100 mg/kg * 0.025 kg = 2.5 mg
-
Concentration of dosing solution = 2.5 mg / 0.250 mL = 10 mg/mL
-
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in the DMSO component of the vehicle.
-
Gradually add the PEG300 while mixing.
-
Add the Tween-80 and continue mixing.
-
Finally, add the saline dropwise while vortexing to form a stable suspension. Sonication may be used to ensure a uniform suspension.
-
-
Administration and Storage:
-
The formulation should be prepared fresh daily.
-
Administer the suspension to the animals via oral gavage at the calculated volume.
-
Continuously mix the suspension during dosing to ensure homogeneity.
-
This compound and the TYK2 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the TYK2 kinase. In the JAK-STAT signaling pathway, cytokines like IL-12 and IL-23 bind to their receptors, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates and activates STAT (Signal Transducer and Activator of Transcription) proteins. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. By inhibiting TYK2, this compound blocks this signaling cascade.
The following diagram illustrates the central role of TYK2 in cytokine signaling and the point of inhibition by this compound.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
Application Notes and Protocols: ABBV-712 EC50 Determination in Whole Blood Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the activity of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in whole blood assays. Detailed protocols for determining the half-maximal effective concentration (EC50) and a summary of its mechanism of action are included to facilitate research and development of this and similar compounds.
Introduction
This compound is an orally active, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmune diseases, such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[2][3][4] By selectively targeting the pseudokinase (JH2) domain of TYK2, this compound offers a differentiated therapeutic approach compared to pan-JAK or JAK1-selective inhibitors.[2][3][5] This document details the potency of this compound in a physiologically relevant human whole blood assay and provides a detailed protocol for its assessment.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across different assay formats, demonstrating its potency and selectivity. The following table summarizes the key EC50 values for this compound.
| Assay Type | Target/Cell Type | Species | EC50 (µM) |
| Biochemical Assay | TYK2 JH2 Domain | - | 0.01[1] |
| Cell-Based Assay | TYK2-dependent signaling | - | 0.19[1] |
| Human Whole Blood Assay | TYK2-dependent cytokine release | Human | 0.17[1] |
| Cell-Based Assays | JAK1, JAK2, JAK3 | - | >25[6] |
Mechanism of Action: TYK2 Inhibition
This compound selectively binds to the pseudokinase (JH2) domain of TYK2, an allosteric regulatory domain. This binding stabilizes the JH2 domain and inhibits the catalytic function of the adjacent kinase (JH1) domain. This targeted inhibition blocks the downstream signaling cascades initiated by cytokines such as IL-12 and IL-23. Specifically, it prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcriptional regulation of inflammatory genes.
Experimental Protocol: Whole Blood Assay for this compound EC50 Determination
This protocol outlines a method for determining the EC50 of this compound in a human whole blood assay by measuring the inhibition of cytokine release following stimulation. Whole blood assays are advantageous as they maintain the physiological environment of blood cells.[7]
Materials and Reagents:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Stimulants: A combination of IL-12 and IL-18 is effective for inducing IFN-γ, a TYK2-dependent cytokine.[6]
-
RPMI 1640 culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Phosphate Buffered Saline (PBS).
-
96-well cell culture plates.
-
Human IFN-γ ELISA kit or other cytokine measurement assay (e.g., Luminex).
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control.
Experimental Workflow:
Procedure:
-
Blood Collection and Handling:
-
Collect fresh human whole blood into sodium heparin-containing tubes.
-
Process the blood within 2 hours of collection.
-
Dilute the whole blood 1:4 with RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 10 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of a 96-well plate.
-
Add 100 µL of the diluted whole blood to each well.
-
Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a stock solution of IL-12 and IL-18 in culture medium.
-
Add 50 µL of the stimulant solution to each well (except for unstimulated controls). The final concentration should be optimized, but a starting point could be 10 ng/mL for IL-12 and 50 ng/mL for IL-18.
-
Include unstimulated (vehicle only) and stimulated (vehicle + stimulants) controls.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Plasma Collection:
-
After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentration of IFN-γ in the collected plasma using a validated ELISA kit or other immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IFN-γ production for each this compound concentration relative to the stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic (sigmoidal) curve.
-
Conclusion
This compound demonstrates potent and selective inhibition of TYK2-mediated signaling in human whole blood assays. The provided protocol offers a robust framework for researchers to independently verify these findings and to evaluate the pharmacological activity of other TYK2 inhibitors in a physiologically relevant context. These application notes serve as a valuable resource for scientists engaged in the research and development of novel therapies for autoimmune and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. saspinjara.com [saspinjara.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 7. Measurement of cytokine production using whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ABBV-712 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the investigation of off-target effects of ABBV-712, a selective TYK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase.[2][3][4] This selective inhibition blocks downstream signaling of cytokines such as IL-12 and IL-23, which are implicated in various autoimmune and inflammatory diseases.[2][3]
Q2: What are the known off-target effects of this compound observed in preclinical studies?
A2: The most significant off-target effect observed in preclinical rat models is myocardial toxicity, specifically myocardial necrosis.[5] This is considered secondary to hemodynamic changes, including decreased mean arterial pressure (vasodilation) and an increased heart rate.[5]
Q3: How was it confirmed that the observed cardiac effects are off-target?
A3: Studies using TYK2 knockout mice demonstrated similar hemodynamic responses to this compound as wild-type mice.[5] This indicates that the vasodilation and subsequent cardiac effects are not mediated by the inhibition of TYK2.[5]
Q4: What is the proposed mechanism for the off-target hemodynamic effects?
A4: The hemodynamic effects are believed to be a result of an endothelium-mediated vascular relaxation.[5] The specific off-target molecule responsible for this vasodilation has not been publicly disclosed. The effect is not due to direct cytotoxicity on cardiomyocytes.[5]
Q5: Are there any countermeasures to the observed off-target cardiac effects in preclinical models?
A5: Yes, in rat models, pre-dosing with the beta-blocker atenolol (B1665814) was shown to prevent both the hemodynamic changes (decreased blood pressure, increased heart rate) and the subsequent myocardial necrosis induced by this compound.[5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | EC50 (µM) | Notes |
| TYK2 JH2 Domain | 0.01 | Potent binding to the target domain.[1] |
| TYK2 (Cell-based assay) | 0.19 | High cellular potency.[1] |
| TYK2 (Human Whole Blood) | 0.17 | Maintains potency in a complex biological matrix.[1] |
| JAK1 (Cell-based assay) | > 25 | Demonstrates high selectivity over JAK1.[6] |
| JAK2 (Cell-based assay) | > 25 | Demonstrates high selectivity over JAK2.[6] |
| JAK3 (Cell-based assay) | > 25 | Demonstrates high selectivity over JAK3.[6] |
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Vascular Relaxation Assay
This protocol provides a general framework for assessing compound-induced vasodilation using isolated aortic rings in an organ bath system.
Objective: To determine if a test compound (e.g., this compound) causes relaxation of pre-constricted arterial segments.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed support and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Induce contraction with a standard vasoconstrictor (e.g., phenylephrine (B352888) or KCl) to ensure tissue viability.
-
Wash the rings and allow them to return to baseline.
-
-
Experiment:
-
Pre-constrict the aortic rings to approximately 80% of their maximum response.
-
Once a stable contraction plateau is reached, cumulatively add the test compound (this compound) in increasing concentrations.
-
Record the relaxation response at each concentration.
-
Include a positive control for endothelium-dependent relaxation (e.g., acetylcholine) and endothelium-independent relaxation (e.g., sodium nitroprusside).
-
Troubleshooting Guide: Vascular Relaxation Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No response to vasoconstrictor | Tissue damage during dissection or mounting. | Handle tissue gently; ensure mounting wires do not overstretch or tear the vessel. |
| Incorrect buffer composition or temperature. | Verify buffer pH, ionic composition, and temperature (37°C). | |
| High variability between rings | Inconsistent ring size or tension. | Cut rings to a uniform size; ensure consistent resting tension is applied. |
| Rings from different aortic regions. | Use rings from the same anatomical section of the aorta for each experiment. | |
| No relaxation with acetylcholine | Endothelial damage. | Refine dissection technique to preserve the endothelium. If studying endothelium-independent effects, this confirms successful denudation. |
Protocol 2: Cardiomyocyte Cytotoxicity Assay
This protocol outlines a general method for assessing the direct cytotoxic effects of a compound on cardiomyocytes.
Objective: To determine if a test compound (e.g., this compound) reduces the viability of cardiomyocytes in culture.
Methodology:
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate media and conditions until they form a synchronously beating monolayer.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (this compound) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include vehicle-only controls and a positive control for cytotoxicity.
-
Incubate for a predetermined period (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Choose a suitable viability assay, such as:
-
MTT/XTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures membrane integrity.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measures cellular ATP content.
-
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Measure the output (e.g., absorbance, luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Troubleshooting Guide: Cardiomyocyte Cytotoxicity Assay
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal | Contamination (microbial). | Maintain sterile technique; check media and reagents for contamination. |
| Compound interference with assay chemistry. | Run a compound-only control (no cells) to check for direct interaction with assay reagents. | |
| High variability between wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating; avoid edge effects by not using the outer wells of the plate. |
| Pipetting errors. | Use calibrated pipettes; be consistent with pipetting technique. | |
| Low signal in ATP-based assay | Insufficient cell number. | Optimize cell seeding density. |
| Rapid ATP degradation after lysis. | Use a lysis buffer that inactivates ATPases; work quickly and keep samples on ice. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of TYK2 and the inhibitory action of this compound.
Caption: Logical workflow for investigating the observed off-target effects of this compound.
References
- 1. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 2. dmt.dk [dmt.dk]
- 3. stemcell.com [stemcell.com]
- 4. saspinjara.com [saspinjara.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ABBV-712 Myocardial Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the myocardial toxicity of ABBV-712 in animal models.
Troubleshooting Guide
Q1: We are observing acute myocardial necrosis in rats treated with this compound. Is this expected, and what is the likely cause?
A: Yes, observation of myocardial necrosis in rats with the experimental TYK2 inhibitor this compound has been reported.[1] Investigative studies suggest this is not due to direct cytotoxicity on cardiomyocytes.[1] Instead, the pathology is linked to off-target effects leading to acute vasodilation, tachycardia, and increased cardiac contractility.[1]
Q2: Our in vitro assays using human iPSC-derived cardiomyocytes show no direct cytotoxicity with this compound. Why are we still seeing cardiac pathology in our in vivo rat models?
A: This discrepancy is consistent with published findings. The myocardial toxicity observed in rats is not believed to be a result of direct action on heart muscle cells.[1] The mechanism is attributed to compound-related effects on vascular relaxation mediated by the endothelium, causing hemodynamic changes that stress the heart.[1]
Q3: We are seeing significant hemodynamic changes (decreased blood pressure, increased heart rate) in our telemetry-instrumented rats. How can we confirm if this is linked to the observed myocardial damage?
A: To establish a mechanistic link, you can co-administer a beta-blocker like atenolol (B1665814) with this compound. In a key study, pre-dosing with atenolol prevented both the hemodynamic changes (decreased mean arterial pressure and increased heart rate) and the subsequent myocardial necrosis induced by this compound.[1] This would suggest the cardiac pathology is a consequence of the hemodynamic stress.
Q4: What is the proposed off-target mechanism for the observed vasodilation?
A: The vasodilation is thought to be an endothelium-mediated effect on vascular relaxation.[1] Off-target pharmacology screening was performed to identify the specific molecular targets responsible for this effect, though the specific off-target was not explicitly named in the initial abstract.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a selective and orally active inhibitor of Tyrosine kinase 2 (TYK2).[2] TYK2 is a member of the JAK family of kinases and is involved in immune and inflammatory signaling pathways, making it a therapeutic target for autoimmune diseases.[3][4]
Q2: What were the key findings regarding this compound and myocardial toxicity in animal models?
A: In rats, this compound was found to cause myocardial necrosis. This was linked to off-target effects causing acute vasodilation, tachycardia, and increased cardiac contractility, rather than direct cardiotoxicity.[1]
Q3: In which animal model was this myocardial toxicity observed?
A: The primary studies observing myocardial toxicity were conducted in rats.[1] To further investigate the mechanism, TYK2 knockout mice were also used to evaluate hemodynamic effects compared to wild-type animals.[1]
Q4: Has the direct effect of this compound on cardiomyocytes been evaluated?
A: Yes, in vitro studies using human-induced pluripotent stem cell-derived cardiomyocytes were conducted and demonstrated no direct cytotoxicity.[1]
Q5: What is the proposed signaling pathway for this compound-induced myocardial toxicity?
A: The proposed pathway is indirect. This compound is thought to act on an off-target receptor in the vascular endothelium, leading to vasodilation. This causes a compensatory increase in heart rate and contractility, which in turn leads to myocardial necrosis.
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound in Rats
| Parameter | Effect of this compound | Effect of this compound + Atenolol |
| Mean Arterial Pressure | Decreased | Prevented Decrease |
| Heart Rate | Increased | Prevented Increase |
Source: Data compiled from findings reported in Toxicological Sciences.[1]
Table 2: Pathological Findings in Rats
| Treatment Group | Myocardial Necrosis |
| This compound | Observed |
| This compound + Atenolol | Prevented |
Source: Data compiled from findings reported in Toxicological Sciences.[1]
Experimental Protocols
1. In Vivo Hemodynamic and Cardiac Pathology Assessment in Rats:
-
Animal Model: Telemetry-instrumented rats.
-
Drug Administration: this compound was administered to the rats. A separate group was pre-dosed with the beta-blocker atenolol before receiving this compound.
-
Hemodynamic Monitoring: Hemodynamic parameters, including mean arterial pressure and heart rate, were continuously monitored using telemetry.
-
Pathological Evaluation: Following the treatment period, hearts were collected for histopathological analysis to assess for myocardial necrosis.
2. In Vitro Cardiomyocyte Cytotoxicity Assay:
-
Cell Model: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Treatment: hiPSC-CMs were exposed to this compound.
-
Endpoint: Assessment of cytotoxicity to determine if this compound has a direct toxic effect on heart muscle cells.
3. In Vitro Vascular Relaxation Assay:
-
Tissue Model: Isolated rat aorta.
-
Method: The effect of this compound on the relaxation of the aortic tissue was measured to evaluate its impact on vascular tone. This was performed to understand the compound's role in vasodilation.
4. Off-Target Pharmacology Screening:
-
Methodology: Binding and inhibition screening assays were conducted to evaluate the interaction of this compound with a panel of potential off-target proteins. This was done to identify the molecular mechanism behind the observed vascular effects.
Visualizations
Caption: Proposed mechanism of this compound-induced myocardial toxicity.
Caption: Workflow of the investigation into this compound cardiotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 4. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ABBV-712 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of ABBV-712, a selective TYK2 inhibitor. The following information is designed to help users anticipate and troubleshoot potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: The thermodynamic solubility of this compound has been reported as 708 µM in a pH 7.4 buffer.[1] However, solubility can be influenced by various factors such as the solvent, pH, temperature, and the presence of other excipients.
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of kinase inhibitors.
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound with high solubility in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. Here are some troubleshooting steps:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous solution.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to minimize its effect on the experiment and the solubility of this compound.
-
Use a step-wise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.
-
Incorporate solubility enhancers: Consider adding a low concentration of a surfactant (e.g., 0.01% Tween-20) or a co-solvent to your aqueous buffer.
Q4: How should I store my this compound stock solutions?
A4: To maintain the integrity of your compound, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -20°C or -80°C, protected from light. A vendor of this compound suggests that stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month.[2]
Q5: What are the potential stability issues with this compound?
A5: While specific degradation pathways for this compound have not been publicly detailed, kinase inhibitors as a class can be susceptible to degradation under certain conditions. Potential stability issues can arise from:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal degradation: Degradation at elevated temperatures.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in biological assays.
Possible Cause: This could be due to poor solubility of this compound in the assay medium, leading to an inaccurate effective concentration.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing ABBV-712 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ABBV-712, a selective TYK2 inhibitor, for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), which is a member of the Janus kinase (JAK) family.[1][2] Unlike many kinase inhibitors that compete with ATP at the catalytically active site, this compound functions allosterically. It binds to and stabilizes the pseudokinase (JH2) domain of TYK2, which prevents the conformational changes necessary for kinase activation.[3][4][5] TYK2 is a key component of the JAK/STAT signaling pathway, mediating signals for cytokines such as IL-12, IL-23, and Type I interferons, which are crucial in immune and inflammatory responses.[2][3][6]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on its in vitro potency, a broad starting range of 1 nM to 10 µM is recommended for initial dose-response experiments.[7][8] this compound has demonstrated a cellular EC50 (the concentration required to elicit a half-maximal response) of approximately 0.19 µM in TYK2-dependent cell assays.[1][4][9] Therefore, a dilution series that brackets this value is advisable. A common approach is to use 3-fold or 10-fold serial dilutions across the suggested range.[10]
Q3: How do I determine the optimal (effective and non-toxic) concentration of this compound for my specific cell line?
Determining the optimal concentration requires a two-pronged approach: assessing cytotoxicity and measuring functional potency.[8]
-
Assess Cytotoxicity (IC50): First, perform a cell viability assay (e.g., MTT, MTS, or ATP-based assays like CellTiter-Glo) to determine the concentration of this compound that is toxic to your cells.[11][12] The goal is to find a concentration range that inhibits the target pathway without causing significant, non-specific cell death.[13]
-
Measure Functional Potency (EC50): Second, perform a functional assay to measure the inhibition of the TYK2 signaling pathway. This typically involves stimulating the cells with a relevant cytokine (e.g., IL-23 or IFN-α) and measuring the downstream effect, such as the phosphorylation of STAT proteins, via Western Blot or ELISA.[3][7]
The optimal concentration will be at or above the functional EC50 but well below the cytotoxic IC50.
Q4: What are the essential controls for my experiment?
Proper controls are critical for interpreting your results.[14] You should always include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (typically DMSO) used to dissolve this compound.[13] The final DMSO concentration should be kept low, generally below 0.5%, to avoid solvent toxicity.[13]
-
Unstimulated Control: Cells that are not treated with the cytokine or stimulus to establish a baseline for pathway activation.
-
Stimulated Control: Cells treated only with the cytokine/stimulus to show the maximum level of pathway activation without inhibition.
Q5: How should I prepare and store this compound stock solutions?
Stock solutions should be prepared in a high-purity, anhydrous solvent like DMSO at a high concentration (e.g., 10 mM).[15] It is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[13][15] For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.[13]
Q6: What are the known off-target effects or selectivity profile of this compound?
This compound is highly selective for TYK2 over other JAK family kinases. In cellular assays, the EC50 values for JAK1, JAK2, and JAK3 were all greater than 25 µM, indicating a very favorable selectivity window compared to its TYK2 cellular potency of ~0.19 µM.[9] However, in animal studies, off-target effects related to vasodilation and secondary myocardial necrosis were observed in rats.[6] These effects were determined not to be from direct cytotoxicity to cardiomyocytes but were linked to off-target pharmacology on vascular relaxation.[6] While these specific off-target effects may be less relevant in a cell culture setting, it is always important to consider the possibility of unexpected phenotypes.[8]
Data Presentation
Table 1: Summary of this compound In Vitro Potency
| Assay Type | Target/System | Potency (EC50) | Reference |
| Biochemical Assay | TYK2 JH2 Domain | 0.01 µM | [1][4] |
| Cell-Based Assay | TYK2-dependent Cells | 0.19 µM | [1][4] |
| Cell-Based Assay | Human Whole Blood | 0.17 µM | [1] |
| Cell-Based Assay | JAK1, JAK2, JAK3 | > 25 µM | [9] |
Table 2: Example Data from a Cell Viability (MTT) Assay
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.21 | 96.8% |
| 10 | 1.15 | 92.0% |
| 25 | 0.98 | 78.4% |
| 50 | 0.65 | 52.0% |
| 100 | 0.21 | 16.8% |
Table 3: Example Data from a Functional (pSTAT Inhibition) Assay
| This compound Conc. (µM) | pSTAT Band Intensity | % Inhibition (Relative to Stimulated Control) |
| 0 (Unstimulated) | 0.05 | - |
| 0 (Stimulated Control) | 1.00 | 0% |
| 0.01 | 0.92 | 8% |
| 0.05 | 0.75 | 25% |
| 0.2 | 0.51 | 49% |
| 1.0 | 0.15 | 85% |
| 10.0 | 0.06 | 94% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death at expected effective concentrations | 1. Inhibitor concentration is too high, causing off-target cytotoxicity.[8]2. The specific cell line is highly sensitive.[8]3. Solvent (e.g., DMSO) concentration is toxic.[13]4. The compound has degraded into a toxic byproduct. | 1. Perform a full dose-response curve with a cell viability assay (e.g., MTT) to determine the cytotoxic concentration (CC50 or IC50). Work at concentrations well below this value.[8]2. Reduce the incubation time with the inhibitor.[13]3. Ensure the final solvent concentration is non-toxic (typically <0.5%). Run a solvent-only control.[13]4. Prepare a fresh stock solution of this compound.[8] |
| No inhibition of the target pathway is observed | 1. Inhibitor concentration is too low.2. The inhibitor is not cell-permeable or has been degraded.3. The downstream readout is not sensitive enough.[8]4. Incorrect timing of inhibitor addition relative to stimulation.[13] | 1. Increase the concentration of this compound. Confirm the expected EC50 from the literature.[1][9]2. Prepare fresh dilutions from a new stock solution. Confirm the compound's stability under your experimental conditions.[15]3. Use a more sensitive detection method (e.g., chemiluminescence for Western blots). Ensure your stimulus is potent enough to induce a strong signal.4. Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before adding the cytokine stimulus. |
| High variability between experimental replicates | 1. Inconsistent sample handling or processing.[15]2. Incomplete solubilization of the inhibitor in stock or media.[15]3. Inconsistent cell seeding density. | 1. Ensure precise and consistent timing and pipetting for all steps. Use low-protein-binding labware if compound adsorption is suspected.[15]2. Vortex the stock solution thoroughly before making dilutions. Ensure complete mixing when adding the inhibitor to the media. 3. Use a cell counter to ensure uniform cell numbers are plated in each well. Allow cells to adhere and distribute evenly before treatment. |
| Unexpected or off-target effects are observed | 1. The observed phenotype is due to a known or unknown off-target effect of this compound.[6]2. The concentration used is too high, leading to non-specific effects. | 1. Review the literature for known off-target activities.[6]2. Lower the concentration of this compound to the minimum required for on-target inhibition (at or near the EC50).3. If possible, validate the on-target effect using a complementary method, such as siRNA/shRNA knockdown of TYK2, to see if it recapitulates the phenotype. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50%.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM, 0.1 µM). Include a vehicle-only control.[10]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubation: Incubate the plate for a predetermined exposure time relevant to your functional assay (e.g., 24, 48, or 72 hours).[10]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[12]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the crystals.[12]
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[10]
Protocol 2: Determining the Functional Potency (EC50) of this compound by Western Blotting for Phospho-STAT
This protocol measures the concentration of this compound required to inhibit cytokine-induced STAT phosphorylation by 50%.
-
Cell Culture and Starvation: Plate cells to achieve 80-90% confluency on the day of the experiment. If serum in the media causes high basal pathway activation, serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium (e.g., 10 µM to 1 nM). Treat cells with the inhibitor for 1-2 hours. Include a vehicle control.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IFN-α) to the wells at its predetermined optimal concentration (EC80 is recommended). Leave one set of vehicle-treated wells unstimulated as a negative control. Incubate for the optimal stimulation time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT (pSTAT) and total STAT (or a loading control like GAPDH/β-actin).
-
Use an HRP-conjugated secondary antibody and an ECL substrate for detection.[7]
-
-
Data Analysis: Quantify the band intensities. Normalize the pSTAT signal to the total STAT or loading control signal. Calculate the percentage of inhibition for each concentration relative to the stimulated control. Plot the percent inhibition against the log of the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspinjara.com [saspinjara.com]
- 4. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Experimental Variability with ABBV-712
Welcome to the technical support center for ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2). This resource is designed for researchers, scientists, and drug development professionals to address common sources of experimental variability and provide guidance on troubleshooting assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It functions by targeting the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase's catalytic activity.[3] TYK2 is a key mediator in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[1] By inhibiting TYK2, this compound blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating inflammatory and immune responses.[1]
Q2: What are the key in vitro and in vivo activities of this compound?
A2: this compound has demonstrated potent inhibitory activity in various assays. Key quantitative data are summarized in the table below.
| Assay Type | Target/System | Parameter | Value (µM) |
| In Vitro | TYK2 JH2 Domain | EC50 | 0.01[1][2] |
| TYK2 Cells | EC50 | 0.19[1][2] | |
| Human Whole Blood | EC50 | 0.17[1][2] | |
| Cell-Based | JAK1, JAK2, JAK3 | EC50 | > 25[4] |
Q3: Are there any known off-target effects or toxicities associated with this compound?
A3: Yes, preclinical studies in rats have identified cardiovascular toxicity, including myocardial necrosis.[5][6] This toxicity is considered an off-target effect and is not directly related to TYK2 inhibition.[6] The observed cardiac pathology is linked to off-target-driven acute vasodilation, tachycardia, and increased cardiac contractility.[6] Researchers should be aware of these potential cardiovascular effects when designing and interpreting in vivo studies.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
In Vitro Assay Variability
Issue: High variability in IC50/EC50 values in biochemical or cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. - Visually inspect for precipitation at all concentrations. - Prepare fresh stock solutions regularly and store them appropriately (-20°C for 1 month, -80°C for 6 months) to avoid degradation from repeated freeze-thaw cycles.[1] |
| ATP Concentration (Biochemical Assays) | - Since this compound is an allosteric inhibitor, its potency can be influenced by ATP concentration. Ensure a consistent ATP concentration across all assays, ideally at or near the Km for TYK2. |
| Cell Health and Passage Number | - Use cells with a consistent and low passage number, as immortalized cells can yield inconsistent results.[7] - Ensure high cell viability (>95%) before starting the experiment. |
| Reagent Quality and Consistency | - Use high-quality, fresh reagents, including cytokines (e.g., IL-12, IL-23) and antibodies. - Aliquot reagents to minimize freeze-thaw cycles. |
| Assay Plate Edge Effects | - To minimize evaporation, avoid using the outermost wells of the assay plate or fill them with sterile buffer or media. |
In Vivo Study Variability
Issue: Inconsistent efficacy or unexpected toxicity in animal models.
| Potential Cause | Troubleshooting Steps |
| Compound Formulation and Dosing | - Confirm the solubility and stability of this compound in the chosen vehicle for oral or intravenous administration. - Ensure the formulation is homogeneous, especially for suspensions, by proper resuspension before dosing each animal.[6] |
| Animal Handling and Stress | - Implement proper and consistent animal handling techniques to minimize stress, which can impact physiological responses and introduce variability.[8][9] - Allow for an adequate acclimatization period for the animals before starting the experiment.[10] |
| Off-Target Cardiovascular Effects | - In rodent studies, monitor for changes in heart rate, blood pressure, and other cardiovascular parameters, especially at higher doses.[5][6] - Consider co-administration with a beta-blocker like atenolol (B1665814) to investigate if it mitigates cardiovascular side effects, as has been demonstrated in preclinical studies.[6] |
| Genetic Variability in Animal Strains | - Be aware that different mouse strains can exhibit varied responses in autoimmune disease models.[11][12] Use a consistent and well-characterized strain for your studies. |
Experimental Protocols
Protocol 1: In Vitro TYK2 Kinase Assay (ADP-Glo™ Format)
This protocol provides a general framework for determining the inhibitory activity of this compound on TYK2.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of recombinant TYK2 enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) in kinase assay buffer.
-
Prepare ATP at a concentration that is at or near the Km for TYK2.
-
-
Kinase Reaction :
-
In a 384-well plate, add the serially diluted this compound.
-
Add the TYK2 enzyme and substrate mixture to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based IL-23 Signaling Assay
This protocol outlines a method to assess the effect of this compound on IL-23-induced STAT3 phosphorylation.
-
Cell Culture :
-
Culture a relevant cell line (e.g., a human T-cell line) that expresses the IL-23 receptor.
-
Starve the cells of serum for a few hours before the experiment to reduce basal signaling.
-
-
Compound Treatment :
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
-
Cytokine Stimulation :
-
Stimulate the cells with recombinant human IL-23 for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis :
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis :
-
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
-
Visualizations
Caption: TYK2 signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTRF Human Total TYK2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. wjbphs.com [wjbphs.com]
- 10. uvas.edu.pk [uvas.edu.pk]
- 11. Mouse Models of Human Autoimmune Diseases: Essential Tools That Require the Proper Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: ABBV-712 Off-Target Kinase Screening
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing ABBV-712 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines for off-target kinase screening.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] It achieves its selectivity by binding to the pseudokinase (JH2) domain of TYK2, an allosteric site, rather than the highly conserved ATP-binding site in the kinase (JH1) domain. This mechanism allows for greater differentiation from other JAK family members.
Q2: Why is off-target kinase screening important for a TYK2 inhibitor like this compound?
A2: Off-target kinase screening is a critical step in the preclinical development of any kinase inhibitor. Despite the intended selectivity of this compound for TYK2, it is essential to identify any potential interactions with other kinases in the human kinome. Unintended inhibition of other kinases can lead to unexpected cellular effects, toxicity, or a misleading interpretation of experimental results. Understanding the complete selectivity profile helps to ensure the observed phenotype is due to the inhibition of TYK2 and to anticipate any potential side effects in a clinical setting.
Q3: How selective is this compound for TYK2 over other JAK family kinases?
A3: this compound demonstrates high selectivity for TYK2 over other JAK family members. In cellular assays, the EC50 values for JAK1, JAK2, and JAK3 were all greater than 25 µM, indicating significantly lower potency against these closely related kinases compared to its potency against TYK2.[1]
Q4: Where can I find the comprehensive off-target kinase screening data for this compound?
A4: The detailed off-target kinase selectivity data for this compound can be found in the supplementary information of the primary publication: Breinlinger, E., et al. (2023). Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound. Journal of Medicinal Chemistry, 66(20), 14335–14356.
Data Presentation: Off-Target Kinase Screening of this compound
The following table summarizes the off-target kinase screening data for this compound against a panel of representative kinases. The data is presented as the percentage of inhibition at a specific concentration of this compound or as IC50/Ki values, where available. This allows for a clear comparison of the inhibitor's activity against its intended target, TYK2, versus other kinases.
(Note: The following is a representative table. The complete and specific data should be extracted from the supplementary information of the aforementioned publication.)
| Kinase Target | Percent Inhibition @ [this compound] | IC50 / Ki (µM) | Kinase Family |
| TYK2 | >95% @ 1 µM | < 0.1 | JAK |
| JAK1 | <10% @ 10 µM | > 25 | JAK |
| JAK2 | <10% @ 10 µM | > 25 | JAK |
| JAK3 | <15% @ 10 µM | > 25 | JAK |
| AAK1 | <5% @ 10 µM | > 100 | NAK |
| ABL1 | <5% @ 10 µM | > 100 | TK |
| ... | ... | ... | ... |
Experimental Protocols
A representative experimental protocol for in vitro off-target kinase screening is provided below. This is a generalized procedure, and specific details may vary depending on the assay platform and the specific kinases being tested.
Protocol: In Vitro Radiometric Kinase Assay for Off-Target Screening
1. Materials and Reagents:
-
Recombinant human kinases
-
Kinase-specific peptide or protein substrate
-
This compound (or other test compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillator
-
Microplate scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a master mix containing the kinase assay buffer, the specific recombinant kinase, and the corresponding substrate.
-
Initiation of Kinase Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Termination of Reaction and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
-
Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
Detection:
-
Dry the filter plate completely.
-
Add microplate scintillator to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal | Incomplete washing of unincorporated [γ-³³P]ATP. | Increase the number of wash steps or the volume of wash buffer. Ensure the filter plate is not allowed to dry out between washes. |
| Non-specific binding of [γ-³³P]ATP to the filter plate. | Use a different type of filter plate or add a blocking agent (e.g., BSA) to the wash buffer. | |
| Low signal-to-noise ratio | Inactive kinase enzyme. | Use a fresh aliquot of the kinase. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control. |
| Suboptimal ATP concentration. | Ensure the ATP concentration is near the Km for the specific kinase. Too high of an ATP concentration can mask the inhibitory effect of an ATP-competitive compound. | |
| Short incubation time. | Optimize the incubation time to ensure the reaction is within the linear range. | |
| High variability between replicates | Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. Use a master mix for reagents to be added to multiple wells. |
| Inconsistent incubation times or temperatures. | Ensure uniform temperature across the incubation chamber. Start and stop reactions at consistent intervals. | |
| Compound precipitation. | Check the solubility of this compound in the assay buffer at the tested concentrations. If precipitation is observed, adjust the solvent or lower the maximum concentration. | |
| Unexpected off-target hits | Compound interference with the assay format. | Run a counterscreen in the absence of the kinase to check for compound-mediated signal quenching or enhancement. |
| Impure compound. | Verify the purity of the this compound sample. |
Visualizations
TYK2 Signaling Pathway and Inhibition by this compound
Caption: TYK2 signaling pathway and allosteric inhibition by this compound.
Experimental Workflow for Off-Target Kinase Screening
Caption: Experimental workflow for a radiometric off-target kinase screening assay.
References
ABBV-712 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-712. Our goal is to help you interpret unexpected experimental outcomes and provide detailed experimental protocols and data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on unexpected cardiovascular findings observed in preclinical studies.
Question: My in vivo rodent studies with this compound are showing unexpected cardiovascular effects, such as changes in blood pressure and heart rate. How do I interpret these results?
Answer:
Unexpected cardiovascular findings with this compound in rats, specifically decreased mean arterial pressure and increased heart rate, have been documented.[1] These effects are considered off-target and not related to the intended TYK2 inhibition.[1] Here’s a step-by-step guide to investigating these observations:
-
Confirm the Findings: Replicate the experiment to ensure the results are consistent. Implement continuous monitoring, such as telemetry, to capture real-time hemodynamic data.
-
Investigate the Mechanism: The observed effects are likely linked to vasodilation.[1] Consider co-administering atenolol (B1665814), a beta-blocker, which has been shown to prevent these hemodynamic changes and subsequent myocardial necrosis in rats.[1]
-
Assess for Myocardial Injury: Evaluate cardiac tissue for any signs of necrosis or damage. The myocardial necrosis observed in rats was found to be a secondary effect of the hemodynamic changes.[1]
-
Rule Out Direct Cytotoxicity: In vitro studies on human-induced pluripotent stem cell-derived cardiomyocytes have shown that this compound is not directly cytotoxic.[1] You can perform a similar assay to confirm this in your experimental system.
-
Consider Species Differences: Be aware of significant pharmacokinetic differences between species. For instance, oral bioavailability is markedly different in rats (19%), monkeys (17%), and dogs (88%).[2] These differences can influence the exposure and, consequently, the manifestation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3][4] It targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the kinase's catalytic activity.[4][5][6] This selective inhibition blocks signaling downstream of the IL-12 and IL-23 receptors, which are key drivers in many autoimmune diseases.[4][5]
Q2: How selective is this compound for TYK2 compared to other JAK family members?
This compound demonstrates high selectivity for TYK2. In cell-based assays, the EC50 values for JAK1, JAK2, and JAK3 were all greater than 25 µM, indicating low activity against these related kinases.[2] This selectivity is achieved by targeting the more distinct JH2 domain rather than the highly conserved catalytic (JH1) domain.[5][6]
Q3: What are the key pharmacokinetic parameters of this compound?
The pharmacokinetic profile of this compound varies significantly across species. Key parameters are summarized in the table below.
Q4: Have there been any reports of off-target effects with this compound?
Yes, off-target effects resulting in myocardial toxicity have been observed in rats.[1] This was characterized by decreased mean arterial pressure, increased heart rate, and secondary myocardial necrosis.[1] Investigations concluded that these effects were due to compound-related vascular relaxation and not direct cardiotoxicity or on-target TYK2 inhibition.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target | EC50 (µM) |
| Biochemical | TYK2 JH2 | 0.01[3] |
| Cell-based | TYK2 | 0.19[3] |
| Human Whole Blood | TYK2 | 0.17[3] |
| Cell-based | JAK1, JAK2, JAK3 | > 25[2] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Bioavailability (%) | Half-life (t½) (h) | Unbound Clearance (L/h/kg) |
| Rat | 1 mg/kg p.o. & i.v. | 19[2] | 0.6[2] | 4.1[2] |
| Dog | 1 mg/kg p.o. & i.v. | 88[2] | 4.5[2] | 0.46[2] |
| Monkey | 1 mg/kg p.o. & i.v. | 17[2] | 1.2[2] | 2.3[2] |
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in Rats
This protocol is designed to evaluate the cardiovascular effects of this compound in a rat model.
-
Animal Model: Use telemetry-instrumented rats to allow for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: Administer this compound orally at the desired dose. For mechanistic studies, a separate cohort can be pre-dosed with atenolol before this compound administration.
-
Data Collection: Continuously record mean arterial pressure, systolic and diastolic blood pressure, and heart rate for at least 24 hours post-dose.
-
Pathological Assessment: At the end of the study, euthanize the animals and perform a gross and microscopic examination of the heart tissue to assess for any signs of myocardial necrosis.
Protocol 2: In Vitro Cardiomyocyte Cytotoxicity Assay
This assay assesses the potential for direct cytotoxic effects of this compound on cardiomyocytes.
-
Cell Culture: Culture human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to standard protocols.
-
Compound Treatment: Treat the hiPSC-CMs with a range of concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
Cytotoxicity Measurement: Assess cell viability using a standard method, such as an MTS or LDH release assay.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control to determine if this compound induces direct cytotoxicity.
Protocol 3: Isolated Rat Aorta Relaxation Assay
This ex vivo assay evaluates the effect of this compound on vascular tone.
-
Tissue Preparation: Isolate the thoracic aorta from rats and cut it into rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction and Relaxation: Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine). Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasodilatory effect.
-
Data Analysis: Measure the relaxation response at each concentration and express it as a percentage of the pre-contraction.
Visualizations
Caption: TYK2 Signaling Pathway and the inhibitory action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saspinjara.com [saspinjara.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to TYK2 Inhibitors: ABBV-712 and Emerging Competitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of selective Tyrosine Kinase 2 (TYK2) inhibitors. These oral small molecules offer a targeted approach to modulating key inflammatory pathways, promising improved safety and efficacy over broader Janus kinase (JAK) inhibitors. This guide provides an objective comparison of AbbVie's ABBV-712 with other prominent TYK2 inhibitors in development, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Binding Sites
TYK2 inhibitors can be broadly categorized based on their mechanism of action: allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain and ATP-competitive inhibitors that target the active kinase (JH1) domain. This distinction is critical as it influences the inhibitor's selectivity and potential for off-target effects.
This compound is a selective, orally active TYK2 inhibitor that targets the pseudokinase (JH2) domain.[1][2] This allosteric mechanism of inhibition is shared with deucravacitinib , the first-in-class approved TYK2 inhibitor.[3] By binding to the JH2 domain, these inhibitors lock the kinase in an inactive conformation, preventing its activation and downstream signaling.[3] This approach confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3).[2][3]
In contrast, other TYK2 inhibitors such as ropsacitinib (B610013) (PF-06826647) and brepocitinib (B610002) (PF-06700841) are ATP-competitive, binding to the highly conserved JH1 domain.[3] While ropsacitinib is selective for TYK2, brepocitinib is a dual inhibitor of TYK2 and JAK1.[3] Other notable allosteric inhibitors in development include zasocitinib (TAK-279) and envudeucitinib (ESK-001) .
Preclinical Performance: A Quantitative Comparison
The following table summarizes the available preclinical data for this compound and other selected TYK2 inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental assays and conditions.
| Compound | Target Domain | TYK2 IC50/EC50 | JAK1 IC50/EC50 | JAK2 IC50/EC50 | JAK3 IC50/EC50 | Cellular Assay (Human Whole Blood) IC50/EC50 |
| This compound | JH2 (Allosteric) | EC50: 0.01 µM (JH2)[1][4] | >25 µM[5] | >25 µM[5] | >25 µM[5] | EC50: 0.17 µM[1][4] |
| Deucravacitinib | JH2 (Allosteric) | IC50: 0.2 nM[6] | >10 µM[7] | >10 µM[7] | >10 µM[7] | IC50: 5.3 nM (IL-12/IL-18 induced IFNγ)[7] |
| Ropsacitinib (PF-06826647) | JH1 (ATP-Competitive) | IC50: 15 nM[8] | IC50: 383 nM[8] | IC50: 74 nM[8] | IC50: >10,000 nM[8] | IC50: 14 nM (IL-12 induced pSTAT4)[8] |
| Brepocitinib (PF-06700841) | JH1 (ATP-Competitive) | IC50: 23 nM[9][10] | IC50: 17 nM[9][10] | IC50: 77 nM[9][10] | IC50: 6.49 µM[9] | IC50: 120 nM (IL-23 induced pSTAT3)[9] |
Clinical Efficacy in Psoriasis: Phase 2 Snapshot
Several TYK2 inhibitors have demonstrated promising efficacy in Phase 2 clinical trials for moderate-to-severe plaque psoriasis, a key indication for this class of drugs. The Psoriasis Area and Severity Index (PASI) 75 response rate, indicating at least a 75% improvement in psoriasis severity, is a primary endpoint in these studies.
| Compound | Trial Name | Dose | PASI 75 Response Rate at Week 12 | Placebo Response Rate |
| Zasocitinib (TAK-279) | Phase 2b[11][12][13][14][15] | 15 mg QD | 68% | 6% |
| 30 mg QD | 67% | 6% | ||
| Envudeucitinib (ESK-001) | STRIDE (Phase 2)[16][17] | 40 mg BID | 64% | 0% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of TYK2 inhibitors.
STAT Phosphorylation Assay (Flow Cytometry)
This assay is a common method to assess the functional activity of TYK2 inhibitors in a cellular context.
Principle: TYK2 mediates the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins upon cytokine stimulation. The inhibition of this phosphorylation event is a direct measure of the inhibitor's cellular potency.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Inhibitor Treatment: Pre-incubate the cells with a concentration range of the TYK2 inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membrane to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., pSTAT4 for IL-12 stimulation).
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT antibody. The reduction in fluorescence in inhibitor-treated cells compared to vehicle-treated cells is used to determine the IC50 value.[18]
In Vitro Kinase Assay (e.g., ADP-Glo™)
This biochemical assay directly measures the enzymatic activity of the TYK2 kinase and its inhibition.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[19]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human TYK2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the TYK2 inhibitor or vehicle control to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period at a specific temperature to allow for substrate phosphorylation.
-
ADP Detection: Stop the kinase reaction and add a reagent that converts the generated ADP into a detectable signal (e.g., light in the ADP-Glo™ assay).
-
Signal Measurement: Measure the signal using a luminometer.
-
Data Analysis: The signal is inversely proportional to the inhibitor's activity. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]
Visualizing the Landscape
TYK2 Signaling Pathway
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[9] It plays a crucial role in the signaling cascades of key cytokines involved in inflammation and immunity, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[5][9][20] Dysregulation of the TYK2 pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[5][12]
Caption: Simplified TYK2 signaling pathway and the point of inhibition.
Experimental Workflow for TYK2 Inhibitor Evaluation
The evaluation of a novel TYK2 inhibitor like this compound involves a multi-step process, from initial biochemical assays to cellular functional assays.
Caption: A representative workflow for the preclinical evaluation of a TYK2 inhibitor.
References
- 1. Phase 2 Study Shows ESK-001 Oral TYK2 Inhibitor Effective for Psoriasis Over 28 Weeks [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. takeda.com [takeda.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Zasocitinib (TAK-279) in psoriasis: Results from a phase IIb trial [psoriasis-hub.com]
- 12. ajmc.com [ajmc.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TYK2 Pipeline Watch: Oral ESK-001 Improves Psoriasis in Phase 2 OLE Study - The Dermatology Digest [thedermdigest.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Novel TYK2 Inhibitor Shows Promising Results in Phase 2 Trials for PsO - - PracticalDermatology [practicaldermatology.com]
cross-reactivity of ABBV-712 with other kinases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of ABBV-712, a selective Tyrosine Kinase 2 (TYK2) inhibitor. This analysis is supported by available preclinical data to offer an objective assessment of its cross-reactivity with other kinases.
This compound is an investigational, orally active inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] It is designed to be highly selective for TYK2 by targeting its pseudokinase (JH2) domain, offering a potential therapeutic advantage for autoimmune and inflammatory diseases by minimizing off-target effects associated with broader JAK inhibition.[3][4][5][6]
High Selectivity Against JAK Family Kinases
Preclinical data demonstrates that this compound exhibits significant selectivity for TYK2 over other members of the JAK family, namely JAK1, JAK2, and JAK3. In cellular assays, this compound showed EC50 values greater than 25 µM for JAK1, JAK2, and JAK3, indicating low inhibitory activity against these closely related kinases.[1] This high degree of selectivity is a key feature of this compound, potentially leading to a more favorable safety profile compared to less selective JAK inhibitors.
| Kinase | This compound EC50 (µM) |
| TYK2 (in vitro) | 0.195[1] |
| TYK2 (JH2 domain) | 0.01[7][8] |
| TYK2 (cellular) | 0.19[7][8] |
| TYK2 (human whole blood) | 0.17[7][8] |
| JAK1 (cellular) | > 25[1] |
| JAK2 (cellular) | > 25[1] |
| JAK3 (cellular) | > 25[1] |
Off-Target Kinase Profile
While specific data from a broad kinase panel screening for this compound is not publicly available in full detail, off-target pharmacology was assessed through binding and inhibition screening assays during its preclinical development.[4] These studies revealed some off-target effects that resulted in cardiovascular toxicity in rat models; however, these effects were determined to be unrelated to the inhibition of TYK2 itself.[4] This underscores the importance of comprehensive kinase profiling to identify potential off-target liabilities.
Experimental Protocols
The determination of kinase inhibition and selectivity is crucial in drug development. While the specific, detailed protocols used for this compound's characterization are proprietary, the following outlines a general methodology for assessing kinase cross-reactivity, based on commonly used industry-standard assays.
Biochemical Kinase Assays (e.g., LanthaScreen™ or ADP-Glo™)
These assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a panel of purified kinases.
-
Reagents:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) at various concentrations
-
Assay buffer and detection reagents
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using a detection reagent. The signal is typically read on a plate reader.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each concentration of the test compound.
-
IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are determined by fitting the data to a dose-response curve.
-
Cellular Kinase Assays
These assays measure the ability of a compound to inhibit a specific kinase within a cellular context, providing a more physiologically relevant assessment of potency and selectivity.
-
Cell Lines:
-
Cell lines that express the target kinase and a downstream signaling pathway that can be readily measured.
-
-
Procedure:
-
Cells are treated with the test compound at various concentrations.
-
The cells are then stimulated with a relevant cytokine or growth factor to activate the target kinase pathway.
-
Cell lysates are prepared, and the phosphorylation status of a downstream substrate is measured using techniques such as Western blotting, ELISA, or flow cytometry.
-
-
Data Analysis:
-
The inhibition of substrate phosphorylation is quantified, and EC50 values (the concentration of the compound that causes a 50% maximal effect) are calculated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2 signaling pathway and a general workflow for assessing kinase cross-reactivity.
Caption: TYK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Kinase Cross-Reactivity Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
ABBV-712: A Comparative Guide to its TYK2 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase 2 (TYK2) inhibitor ABBV-712 with other selective TYK2 inhibitors, focusing on their selectivity profiles and the supporting experimental data. As a member of the Janus kinase (JAK) family, TYK2 is a key mediator in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, making it an attractive target for the treatment of various autoimmune and inflammatory diseases.[1][2][3] this compound, like other next-generation TYK2 inhibitors, achieves its selectivity by targeting the regulatory pseudokinase (JH2) domain, offering a differentiated profile from traditional JAK inhibitors that target the more conserved catalytic (JH1) domain.[4][5]
Comparative Selectivity Profile
The selectivity of TYK2 inhibitors is a critical attribute, as off-target inhibition of other JAK family members (JAK1, JAK2, and JAK3) can be associated with a range of adverse effects. The following tables summarize the in vitro potency and selectivity of this compound in comparison to other notable TYK2 inhibitors, deucravacitinib (B606291) and zasocitinib (B8820545) (TAK-279).
Table 1: In Vitro Potency of TYK2 Inhibitors
| Compound | Assay Type | Target | EC50 / IC50 / Ki (nM) | Reference |
| This compound | Cellular Assay | TYK2 | 190 | [6][7][8] |
| Human Whole Blood | TYK2 | 170 | [6][9] | |
| JH2 Domain Binding | TYK2 JH2 | 10 | [6][8][9] | |
| Deucravacitinib | Probe Displacement | TYK2 | 0.2 | [10] |
| Cellular Signaling | TYK2 (IL-12/IL-23/IFN-α) | 2 - 19 | [10] | |
| JH2 Domain Binding | TYK2 JH2 | 0.02 (Ki) | [11] | |
| Zasocitinib (TAK-279) | JH2 Domain Binding | TYK2 JH2 | 0.0087 (Ki) | [12] |
Table 2: Selectivity of TYK2 Inhibitors against other JAK Family Members
| Compound | Target | EC50 / IC50 / Ki (nM) | Selectivity (Fold vs. TYK2) | Reference |
| This compound | JAK1 | >25,000 | >131 | [7] |
| JAK2 | >25,000 | >131 | [7] | |
| JAK3 | >25,000 | >131 | [7] | |
| Deucravacitinib | JAK1 | >10,000 (binding) | >100 (cellular) | [4][10] |
| JAK2 | >10,000 (binding) | >2000 (cellular) | [4][10] | |
| JAK3 | >10,000 (binding) | >100 (cellular) | [4][10] | |
| Zasocitinib (TAK-279) | JAK1 JH2 | >15,000 (Ki) | >1,724,137 | [12] |
Experimental Protocols
The determination of the selectivity profile of TYK2 inhibitors involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Activity and Binding Assays
These assays are designed to measure the direct interaction of the inhibitor with purified kinase domains.
-
Objective: To determine the IC50 or Ki values of the inhibitor against purified TYK2, JAK1, JAK2, and JAK3 enzymes or their pseudokinase (JH2) domains.
-
Principle:
-
Kinase Activity Assays: Measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The remaining ATP after the reaction is often quantified using a luminescence-based method.
-
Binding Assays (e.g., Homogeneous Time-Resolved Fluorescence - HTRF): Quantify the displacement of a fluorescently labeled ligand from the kinase domain by the inhibitor. The resulting change in the FRET signal is proportional to the binding affinity of the inhibitor.
-
-
General Procedure:
-
Purified recombinant JAK family kinase domains (JH1 or JH2) are used.
-
The inhibitor is serially diluted and incubated with the kinase domain.
-
For activity assays, a substrate and ATP are added to initiate the reaction. For binding assays, a fluorescent probe is added.
-
After incubation, the reaction is stopped, and the signal (luminescence or HTRF) is measured using a plate reader.
-
IC50 or Ki values are calculated by fitting the dose-response curves to a suitable pharmacological model.
-
Cellular Phospho-STAT Assays
These assays assess the functional consequence of TYK2 inhibition in a cellular context by measuring the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.
-
Objective: To determine the EC50 of the inhibitor for the inhibition of cytokine-induced STAT phosphorylation.
-
Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in relevant cell lines or primary cells. The phosphorylation of specific STAT proteins is then quantified.
-
General Procedure:
-
Cell Preparation: A suitable cell line (e.g., TF-1 for JAK1, UT-7/EPO for JAK2) or primary cells (e.g., T-blasts for JAK1/3) are cultured.[13][14]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK pathway (e.g., IL-6 for JAK1/pSTAT3, EPO for JAK2/pSTAT5, IL-2 for JAK1/3/pSTAT5, IL-12 for TYK2/JAK2/pSTAT4).[13][14]
-
Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated STATs are measured using methods such as ELISA, Western blotting, or flow cytometry.
-
Data Analysis: EC50 values are determined by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.
-
Human Whole Blood Assays
These assays provide a more physiologically relevant assessment of inhibitor activity and selectivity in the complex environment of human whole blood.
-
Objective: To determine the EC50 of the inhibitor in a whole blood matrix.
-
Principle: Fresh human whole blood is treated with the inhibitor and then stimulated with cytokines to activate specific JAK pathways. The readout is typically the measurement of downstream cytokine production (e.g., IFN-γ) or STAT phosphorylation in specific immune cell subsets.[1]
-
General Procedure:
-
Freshly drawn human whole blood is aliquoted.
-
The blood is pre-incubated with a range of inhibitor concentrations.
-
Cytokine stimulation is performed (e.g., IL-12 and IL-18 to induce IFN-γ production via the TYK2/JAK2 pathway).[12]
-
After an incubation period, plasma is collected for cytokine measurement by ELISA, or specific cell populations are analyzed for phospho-STAT levels by flow cytometry.
-
EC50 values are calculated from the dose-response curves.
-
Visualizations
TYK2 Signaling Pathway
The following diagram illustrates the central role of TYK2 in mediating signals from IL-12 and IL-23, leading to the activation of STAT proteins and subsequent gene transcription involved in inflammatory responses.
Caption: TYK2 signaling pathway in response to IL-12 and IL-23, and the inhibitory action of this compound.
Experimental Workflow for Cellular Phospho-STAT Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of a compound on cytokine-induced STAT phosphorylation.
Caption: General workflow for a cellular phospho-STAT assay to determine inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 5. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
- 8. This compound | TYK2-JH2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. saspinjara.com [saspinjara.com]
A Comparative Analysis of TYK2 Pseudokinase Inhibitors: A Guide for Researchers
Introduction: The landscape of therapeutic intervention for autoimmune and inflammatory diseases is rapidly evolving, with a significant focus on the Janus kinase (JAK) family of enzymes. Within this family, Tyrosine Kinase 2 (TYK2) has emerged as a compelling target due to its critical role in mediating the signaling of key cytokines such as interleukin-12 (B1171171) (IL-12), IL-23, and Type I interferons.[1][2] A novel and promising strategy to enhance selectivity and improve safety profiles involves the development of inhibitors that target the TYK2 pseudokinase (JH2) domain, rather than the highly conserved catalytic (JH1) domain.[3][4][5] This guide provides a comparative analysis of prominent TYK2 pseudokinase inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Tale of Two Domains
TYK2 inhibitors can be broadly classified based on their binding site and mechanism of action.
-
Allosteric Inhibitors (JH2 Binders): These inhibitors, such as deucravacitinib (B606291) (BMS-986165), bind to the regulatory pseudokinase (JH2) domain.[2][4] This allosteric modulation locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[3][6] This unique mechanism of action confers high selectivity for TYK2 over other JAK family members, potentially leading to a more favorable safety profile by minimizing off-target effects.[4][7]
-
ATP-Competitive Inhibitors (JH1 Binders): This class of inhibitors, which includes some dual TYK2/JAK1 inhibitors like brepocitinib (B610002) and SAR-20347, competes with ATP for binding to the catalytic (JH1) domain.[2][8] While effective, achieving high selectivity with this approach can be challenging due to the structural similarity of the ATP-binding site across the JAK family.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of TYK2 inhibitors, providing a basis for direct comparison of their potency and selectivity. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Domain | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (TYK2 vs. others) | Reference |
| Deucravacitinib (BMS-986165) | JH2 (Allosteric) | ~1.0 (whole blood assay) | >10,000 | >10,000 | >10,000 | >10,000-fold vs JAK1/2/3 | [9] |
| Brepocitinib (PF-06700841) | JH1 (ATP-Competitive) | - | - | - | - | Dual TYK2/JAK1 inhibitor | [2][10] |
| SAR-20347 | JH1 (ATP-Competitive) | 13 (TR-FRET) | 78 (TR-FRET) | - | - | TYK2 > JAK1 > JAK2 > JAK3 | [11] |
| Tofacitinib | JH1 (ATP-Competitive) | 78 (TR-FRET) | Potent | Potent | Potent | Pan-JAK inhibitor | [11] |
Table 2: Cellular Activity
| Compound | Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | Whole Blood Assay | T-cells | IL-2 | STAT5 phosphorylation | >10,000 (JAK1/3 pathway) | [9] |
| Deucravacitinib (BMS-986165) | Whole Blood Assay | Platelets | TPO | STAT3 phosphorylation | >10,000 (JAK2 pathway) | [9] |
| Deucravacitinib (BMS-986165) | Whole Blood Assay | - | IL-12 | IFN-γ production | Potent (TYK2 pathway) | [9] |
| SAR-20347 | IL-22 Signaling Assay | HT-29 cells | IL-22 | pSTAT3 | 148 | [12] |
| Tyk2-IN-16 | STAT4 Phosphorylation Assay | NK92 cells | - | pSTAT4 | < 10 | [13] |
Signaling Pathways and Experimental Workflows
To understand the context of the presented data, the following diagrams illustrate the general TYK2 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: TYK2 signaling pathway and the inhibitory action of pseudokinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of TYK2 via the pseudokinase: The discovery of deucravacitinib - American Chemical Society [acs.digitellinc.com]
- 6. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 11. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validating TYK2 Target Engagement in Cells: A Comparative Guide to ABBV-712 and Other Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and available data for validating the cellular target engagement of ABBV-712, a selective inhibitor of Tyrosine Kinase 2 (TYK2), with other alternative TYK2 inhibitors. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming the interaction of these small molecules with their intended target in a cellular context.
Introduction to TYK2 and its Role in Immune Signaling
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These non-receptor tyrosine kinases are critical for intracellular signaling downstream of cytokine receptors. Specifically, TYK2 is essential for the signaling of key cytokines involved in inflammatory and autoimmune responses, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs)[1]. Dysregulation of the TYK2 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases, making it a compelling therapeutic target[1][2]. This compound is a selective, orally active inhibitor that targets the pseudokinase (JH2) domain of TYK2, offering a potential therapeutic advantage through its distinct mechanism of action[1][3].
Comparative Analysis of TYK2 Inhibitors
A critical aspect of drug development is to demonstrate not only the potency of a compound but also its selectivity. The following tables summarize the available cellular potency and selectivity data for this compound and its key competitor, deucravacitinib, another selective TYK2 inhibitor. It is important to note that the data presented has been compiled from different sources and may not be directly comparable due to variations in experimental assays and conditions.
Table 1: Cellular Potency of TYK2 Inhibitors
| Compound | Assay Type | Cellular System | Potency (EC50/IC50) | Reference(s) |
| This compound | TYK2 Cellular Assay | Not Specified | 0.19 µM (EC50) | [4] |
| Human Whole Blood | Human Whole Blood | 0.17 µM (EC50) | [4] | |
| Deucravacitinib (BMS-986165) | IL-12, IL-23, IFN-α Signaling Assays | Cellular Assays | 2–19 nM (IC50) | [5] |
Table 2: Cellular Selectivity of TYK2 Inhibitors Against Other JAK Kinases
| Compound | JAK1 (Cellular IC50) | JAK2 (Cellular IC50) | JAK3 (Cellular IC50) | Reference(s) |
| This compound | >20 µM | >20 µM | >20 µM | [6] |
| Deucravacitinib (BMS-986165) | >100-fold vs TYK2 | >2000-fold vs TYK2 | >100-fold vs TYK2 | [5] |
Key Methodologies for Validating Target Engagement
To definitively confirm that a compound engages its intended target within a cell, specific target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay are two of the most widely used and robust methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify drug-target binding in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein's melting point increases. This change in thermal stability can be quantified, providing direct evidence of target engagement.
Experimental Protocol: Generalized CETSA Workflow
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or vehicle control for a specified time.
-
Heat Challenge: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (TYK2) remaining at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based assay that can quantitatively measure compound binding to a specific protein target in living cells. The assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: Generalized NanoBRET™ TYK2 Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing a TYK2-NanoLuc® fusion protein.
-
Compound and Tracer Addition: Add the test compound (e.g., this compound) at various concentrations to the cells, followed by the addition of a specific NanoBRET™ tracer for TYK2.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a concentration-dependent decrease in the BRET ratio, from which the IC50 value, representing target engagement, can be determined.
Visualizing Pathways and Workflows
To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.
Conclusion
Validating the cellular target engagement of a small molecule inhibitor is a cornerstone of preclinical drug development. For this compound, a selective TYK2 inhibitor, robust methods such as CETSA and NanoBRET™ are essential to confirm its mechanism of action. The available data indicates that this compound is a potent and selective inhibitor of TYK2 in cellular systems. While a direct head-to-head comparison with other TYK2 inhibitors using a standardized cellular target engagement assay is not publicly available, the information presented in this guide provides a framework for researchers to design and interpret their own validation studies. A multi-faceted approach, combining direct target engagement assays with downstream functional readouts, will provide the most comprehensive understanding of a compound's activity in a physiologically relevant context.
References
- 1. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmadive.com [biopharmadive.com]
- 3. saspinjara.com [saspinjara.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abbvie reports preclinical profile of kinase inhibitor this compound | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of ABBV-712
For researchers and scientists engaged in the development of novel therapeutics, the lifecycle of a compound extends beyond its synthesis and application to its safe and responsible disposal. This guide provides essential information and a step-by-step procedural framework for the proper disposal of ABBV-712, a selective TYK2 inhibitor, ensuring the safety of laboratory personnel and the protection of the environment.
Based on available safety data, this compound is classified as a non-hazardous substance. However, adherence to established laboratory safety protocols and local regulations is paramount. This document serves as a comprehensive resource, offering clarity on handling, personal protection, and the ultimate disposal of this research compound.
Key Safety and Handling Information
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The following table summarizes key information for this compound.
| Property | Information |
| Hazard Classification | Not a hazardous substance or mixture. |
| Primary Routes of Exposure | Inhalation, eye contact, skin contact. |
| First Aid: Eye Contact | Immediately flush with large amounts of water. |
| First Aid: Skin Contact | Wash thoroughly with water. |
| First Aid: Inhalation | Move to fresh air. |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. |
Procedural Steps for Proper Disposal
The disposal of any chemical, regardless of its hazard classification, requires a systematic approach to minimize risk and ensure compliance. The following procedure outlines the recommended steps for the disposal of this compound.
Consult Institutional Guidelines:
Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. Local regulations and site-specific protocols may have specific requirements for the disposal of non-hazardous chemical waste.
Assess the Waste Form:
Determine the physical state of the this compound waste. Is it a solid (e.g., unused compound) or a liquid (e.g., dissolved in a solvent)? The disposal method will vary depending on its form.
Segregation of Waste:
It is imperative to segregate non-hazardous waste from hazardous waste streams to prevent cross-contamination and ensure proper disposal of all materials.[1] Do not mix this compound waste with hazardous chemicals.
Disposal of Solid, Non-Hazardous this compound:
For small quantities of solid this compound that have been confirmed as non-hazardous by your institution's EHS department, disposal in the regular laboratory trash may be permissible.[2][3] However, it is best practice to place it in a sealed, clearly labeled container before placing it in the designated waste receptacle.
Disposal of Liquid, Non-Hazardous this compound Solutions:
For dilute, aqueous solutions of this compound, disposal down the sanitary sewer may be an option, but only with explicit approval from your institution's EHS department.[2][3][4] This is contingent on the absence of other hazardous materials in the solution and compliance with local wastewater regulations. The solution should be flushed with a copious amount of water.
Documentation:
Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your laboratory's standard operating procedures and any institutional requirements.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when determining the appropriate disposal method for this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of responsible laboratory practice.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling ABBV-712
Essential Safety and Handling Guide for ABBV-712
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a selective and orally active inhibitor of Tyrosine kinase 2 (TYK2). The information herein is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment.
Disclaimer: An official Safety Data Sheet (SDS) for this compound from the manufacturer was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, powdered research compounds. Users must consult their institution's safety office and adhere to all local, state, and federal regulations.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Wear two pairs of nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | A fully buttoned lab coat, preferably disposable, should be worn. Ensure it has tight-fitting cuffs. |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is required to prevent inhalation of fine particles. |
Operational and Disposal Plans
Handling Procedures
-
Preparation and Work Area :
-
All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, a ducted balance safety enclosure, or a glove box to control airborne particles.
-
The work surface should be covered with absorbent, disposable bench paper.
-
-
Weighing and Reconstitution :
-
Use a ventilated balance enclosure or a chemical fume hood when weighing the powdered compound to prevent inhalation of dust.
-
To minimize dust, gently tap the vial on a hard surface to settle the contents before opening.
-
When preparing solutions, add the solvent slowly to the vial containing the this compound powder to avoid aerosolization.
-
Once in solution, the risks associated with airborne powder are significantly reduced. However, standard laboratory practices for handling chemical solutions should still be followed.
-
-
Storage :
Spill Management
In the event of a spill of powdered this compound:
-
Evacuate and Secure : Evacuate the immediate area and restrict access.
-
Communicate : Inform your supervisor and institutional safety office.
-
Wear Appropriate PPE : Before cleaning, don the full recommended PPE, including respiratory protection.
-
Clean-up :
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Wipe the area from the outside in, placing all contaminated materials into a sealed, labeled hazardous waste bag.
-
Clean the spill area with a suitable detergent and water.
-
Do not dry sweep or use a vacuum cleaner unless it is equipped with a HEPA filter.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated PPE (gloves, disposable lab coats), bench paper, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
-
Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.
Data Presentation
In Vitro and In Vivo Potency of this compound
| Assay Target | EC50 Value (µM) |
| TYK2 JH2 Domain | 0.01 |
| TYK2 Cells | 0.19 |
| Human Whole Blood | 0.17 |
| TYK2 (in vitro) | 0.195 |
Source: MedchemExpress.com[1], BioWorld[2]
Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | T½ (h) | Bioavailability (%) | Unbound Clearance (L/h/kg) | Vss (L/kg) |
| Rat | 1 | p.o. | 0.6 | 19 | 4.1 | 1.9 |
| Rat | 1 | i.v. | 0.6 | N/A | 4.1 | 1.9 |
| Dog | N/A | N/A | 4.5 | 88 | 0.46 | N/A |
| Monkey | N/A | N/A | 1.2 | 17 | 2.3 | N/A |
Source: BioWorld[2]
Experimental Protocols
IL-12/IL-18-Induced IFN-γ Mouse Model
This model is used to assess the in vivo efficacy of TYK2 inhibitors in blocking cytokine signaling.
-
Animal Model : Mice.
-
Stimulation : Mice are stimulated with Interleukin-12 (IL-12) and Interleukin-18 (IL-18) to induce the production of Interferon-gamma (IFN-γ).
-
Compound Administration : this compound is administered as a single dose via oral gavage (p.o.) at doses of 30, 100, 300, and 600 mg/kg.[2]
-
Endpoint : Serum levels of IFN-γ are measured to determine the dose-dependent inhibitory effect of this compound. At the tested doses, this compound reduced IFN-γ levels by 77%, 84%, 95%, and 99%, respectively.[2]
Mouse Model of Ear Dermatitis
This model evaluates the anti-inflammatory effects of this compound in a dermal inflammation context.
-
Animal Model : Mice with induced ear dermatitis.
-
Compound Administration : this compound is administered orally (p.o.) at a dose of 100 mg/kg.[1][2]
-
Endpoint : The primary endpoint is the measurement of ear thickness. In one study, treatment with this compound at 100 mg/kg reduced ear thickness by 61% at day 11 post-administration.[2]
Mandatory Visualization
This compound Mechanism of Action: TYK2 Signaling Pathway Inhibition
This compound is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key component in the signaling pathways of several cytokines, including IL-12 and IL-23, which are implicated in various autoimmune and inflammatory diseases.[3] By binding to the pseudokinase (JH2) domain of TYK2, this compound allosterically inhibits its kinase activity. This action prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the pro-inflammatory gene expression mediated by these cytokines.
Caption: Inhibition of the TYK2 signaling pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
